NBTIs-IN-5
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H25F3N4O2 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,5-naphthyridin-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H25F3N4O2/c1-33-21-11-10-19-22(31-21)20(12-13-28-19)30-23(32)16-4-8-18(9-5-16)29-14-15-2-6-17(7-3-15)24(25,26)27/h2-3,6-7,10-13,16,18,29H,4-5,8-9,14H2,1H3,(H,28,30,32) |
InChI Key |
HYPVIZDRHBBZPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CN=C2C=C1)NC(=O)C3CCC(CC3)NCC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Novel Bacterial Topoisomerase Inhibitors (NBTIs)
Audience: Researchers, scientists, and drug development professionals.
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of antibacterial agents that target essential bacterial enzymes, DNA gyrase and topoisomerase IV, at a site distinct from that of fluoroquinolones.[1][2][3][4] This unique mechanism allows NBTIs to circumvent existing resistance to fluoroquinolones, making them a critical area of research in the fight against multidrug-resistant (MDR) bacteria.[1][2][5] This guide provides a detailed overview of the mechanism of action of NBTIs, supported by quantitative data, experimental methodologies, and visual diagrams.
Core Mechanism of Action
NBTIs exert their antibacterial effects by inhibiting the function of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][4] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[1][5]
-
DNA Gyrase: Uniquely responsible for introducing negative supercoils into DNA and relaxing positive supercoils that form ahead of the replication fork.[1][5]
-
Topoisomerase IV (Topo IV): Primarily involved in the decatenation of daughter chromosomes following DNA replication.[1][5]
The general structure of NBTIs consists of two heteroaromatic moieties connected by a linker, which often includes a basic amine.[1] The mechanism of inhibition involves the following key steps:
-
Binding to the Enzyme-DNA Complex: NBTIs bind to a transient, non-catalytic pocket formed at the interface of the GyrA subunits of DNA gyrase or the ParC subunits of topoisomerase IV, after the enzyme has bound to DNA.[1][6] One of the heteroaromatic parts of the NBTI intercalates into the DNA at the site of cleavage.[1]
-
Stabilization of the Cleavage Complex: By binding to this complex, NBTIs stabilize the enzyme-DNA "cleavage complex," where the DNA is cleaved but not yet religated. This prevents the re-ligation of the DNA strands.[5]
-
Induction of DNA Strand Breaks: A key feature of the NBTI mechanism is the induction of DNA strand breaks. Prototypical NBTIs, such as gepotidacin, primarily stabilize single-strand DNA breaks (SSBs).[5] However, a distinct sub-series of amide-containing NBTIs has been shown to induce both single- and double-strand DNA breaks (DSBs).[3][5] This ability to cause DSBs is a departure from the canonical NBTI mechanism and is an area of active investigation.[5]
This mechanism of stabilizing the cleavage complex, leading to an accumulation of DNA breaks, ultimately results in the inhibition of DNA replication and transcription, triggering bacterial cell death.[5]
Quantitative Data
The potency of NBTIs is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzymes and their minimum inhibitory concentration (MIC) against various bacterial strains.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Amide 1a | S. aureus DNA Gyrase | 150 | [5] |
| Amide 1a | S. aureus Topoisomerase IV | 653 | [5] |
| Gepotidacin | S. aureus DNA Gyrase | equipotent to Amide 1a | [5] |
| Gepotidacin | S. aureus Topoisomerase IV | ~2600 | [5] |
| Amine 2a | S. aureus DNA Gyrase | 1500 | [5] |
| Amine 2a | S. aureus Topoisomerase IV | 1300 | [5] |
| Compound | Organism (Strain) | MIC (µg/mL) | Reference |
| Amide 1a | Methicillin-resistant S. aureus (MRSA) | ≤0.25 | [5] |
| NBTI 5463 | P. aeruginosa (clinical isolate VL-098) | 1 | [7] |
| NBTI 5463 | E. coli (clinical isolate VL-229) | 1 | [7] |
Experimental Protocols
The investigation of the mechanism of action of NBTIs involves several key in vitro assays:
1. DNA Supercoiling Assay:
-
Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA (e.g., pBR322 plasmid). The inhibition of this activity by an NBTI is quantified.
-
Methodology:
-
Relaxed plasmid DNA is incubated with DNA gyrase in the presence of ATP and varying concentrations of the NBTI.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized. Supercoiled DNA migrates faster than relaxed DNA.
-
The concentration of the NBTI that inhibits 50% of the supercoiling activity (IC50) is determined.[8]
-
2. Decatenation Assay:
-
Principle: This assay measures the ability of topoisomerase IV to decatenate, or unlink, catenated DNA networks (kinetoplast DNA). The inhibition of this process by an NBTI is measured.
-
Methodology:
-
Kinetoplast DNA (a network of interlocked DNA minicircles) is incubated with topoisomerase IV in the presence of ATP and different concentrations of the NBTI.
-
The reaction products are separated by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the catenated network remains at the origin.
-
The IC50 value is determined as the concentration of the NBTI that inhibits 50% of the decatenation activity.[8]
-
3. DNA Cleavage Assay:
-
Principle: This assay determines whether an NBTI stabilizes the cleavage complex, leading to the accumulation of single- or double-strand DNA breaks.
-
Methodology:
-
Supercoiled plasmid DNA is incubated with DNA gyrase or topoisomerase IV and the NBTI.
-
The reaction is stopped by adding a denaturant (e.g., SDS) and a proteinase to trap the cleavage complex.
-
The DNA is analyzed by agarose gel electrophoresis. The appearance of nicked circular DNA (form II) indicates single-strand breaks, while the appearance of linear DNA (form III) indicates double-strand breaks.[5]
-
4. Minimum Inhibitory Concentration (MIC) Determination:
-
Principle: This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.
-
Methodology:
-
A standardized inoculum of the test bacterium is added to a series of wells containing serial dilutions of the NBTI in a suitable growth medium.
-
The microplates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the NBTI at which there is no visible bacterial growth.[7]
-
Visualizations
Caption: Mechanism of action of NBTIs on bacterial topoisomerases.
Caption: Experimental workflow for characterizing NBTIs.
References
- 1. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions [mdpi.com]
- 7. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
NBTIs-IN-5 discovery and synthesis
An In-depth Technical Guide on the Discovery and Synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs) with a Focus on Indane-Containing Analogs
Abstract
The rise of multidrug-resistant (MDR) bacteria presents a significant global health crisis, necessitating the development of novel antibiotics with new mechanisms of action.[1] Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antimicrobials that target the clinically validated bacterial type II topoisomerases, DNA gyrase and topoisomerase IV (Topo IV).[1][2] Crucially, they utilize a binding site and mechanism of action distinct from the fluoroquinolone class of antibiotics, which allows them to circumvent existing cross-resistance.[1][3][4] This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and key experimental protocols for a series of indane-containing NBTIs that have demonstrated potent, broad-spectrum activity against MDR Gram-negative pathogens.[1][2]
Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)
Bacterial type II topoisomerases are essential enzymes that control the topological state of DNA during replication and transcription.[1][2] DNA gyrase (composed of GyrA and GyrB subunits) introduces negative supercoils into DNA, while Topo IV (composed of ParC and ParE subunits) is responsible for decatenating daughter chromosomes after replication.[1][4] Inhibition of these enzymes leads to disruptions in DNA topology and ultimately results in bacterial cell death.[4]
NBTIs represent a significant advancement in targeting these enzymes. Unlike fluoroquinolones, which stabilize a double-strand DNA break, most NBTIs stabilize a single-strand DNA break intermediate, inhibiting the enzyme before the double-strand cleavage step.[3][5][6] The general chemical architecture of NBTIs features two aromatic or heteroaromatic moieties joined by a linker, which often includes a basic amine.[1][7][8] One moiety intercalates into the DNA, while the other binds to a pocket at the interface of the GyrA (or ParC) dimer.[1][4]
Discovery of Indane-Containing NBTIs
Early NBTIs, such as gepotidacin, showed potent activity against Gram-positive bacteria but lacked broad-spectrum potency against key Gram-negative ESKAPE pathogens (e.g., P. aeruginosa and A. baumannii).[1][2] This limitation is often attributed to the formidable outer membrane and efficient efflux pumps of Gram-negative bacteria.[1]
The discovery process for the indane-containing series aimed to identify novel NBTIs with improved Gram-negative activity. The strategy involved incorporating a novel indane moiety as the DNA-binding component.[1][2] Structure-activity relationship (SAR) exploration led to the identification of lead compounds with potent, broad-spectrum activity against a panel of MDR Gram-negative bacteria.[1] A key challenge in NBTI development has been off-target activity, particularly the inhibition of the hERG cardiac ion channel.[2] Optimization efforts focused on modifying the linker and enzyme-binding moieties to minimize hERG inhibition while retaining antibacterial potency.[2]
Mechanism of Action and Signaling Pathway
NBTIs function by inhibiting the catalytic activity of DNA gyrase and Topo IV. This dual-targeting capability is attractive as it may lower the potential for resistance development.[1] The binding mode, elucidated by X-ray co-crystal structures, shows one part of the NBTI molecule intercalating into the DNA at the cleavage site, while the other part binds to a pocket on the enzyme surface at the GyrA/ParC dimer interface.[1][2][4] This interaction stabilizes a state of the enzyme-DNA complex that precedes DNA cleavage and strand passage, effectively halting the enzyme's function.
Below is a diagram illustrating the mechanism of action of NBTIs.
Caption: Mechanism of action of NBTIs on bacterial DNA topology.
Synthesis of Indane-Containing NBTIs
The synthesis of indane-containing NBTIs involves multi-step synthetic routes. A representative synthesis scheme for a lead compound is outlined below. The process typically starts from commercially available precursors to construct the core indane structure, followed by coupling with the linker and the second heteroaromatic moiety.
Below is a generalized workflow for the synthesis process.
Caption: Generalized synthetic workflow for indane-containing NBTIs.
Quantitative Data Summary
The efficacy of the synthesized NBTIs was evaluated through various assays. The data below summarizes the inhibitory activity against target enzymes and the antibacterial activity against key pathogens for representative compounds.
Table 1: Enzyme Inhibitory Activity
| Compound | S. aureus DNA Gyrase IC₅₀ (nM) | S. aureus Topo IV IC₅₀ (nM) | E. coli DNA Gyrase IC₅₀ (nM) | E. coli Topo IV IC₅₀ (nM) |
|---|---|---|---|---|
| Amide 1a | 150 | 653 | - | - |
| Gepotidacin | ~150 | ~2600 | - | - |
Data synthesized from multiple sources for comparison.[5][6]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound | E. coli ATCC 25922 | A. baumannii ATCC 19606 | K. pneumoniae ATCC BAA-1705 | P. aeruginosa ATCC 27853 |
|---|---|---|---|---|
| 1a | 0.5 | 0.5 | 0.5 | 1 |
| 2a | 0.25 | 0.5 | 0.25 | 0.5 |
| 2g | 0.12 | 0.25 | 0.12 | 0.25 |
Data from reference[2]. Compounds 1a, 2a, and 2g are examples from the indane-containing NBTI series.
Table 3: Safety Profile
| Compound | hERG Inhibition IC₅₀ (µM) |
|---|---|
| 1a | 0.90 |
| 1b | >30 |
| 2a | >30 |
| 2g | >30 |
Data from reference[2]. A higher IC₅₀ value indicates lower inhibition and a better safety profile.
Key Experimental Protocols
DNA Gyrase/Topo IV Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase or the decatenation activity of Topo IV.
-
Principle: DNA gyrase converts relaxed plasmid DNA into its supercoiled form in the presence of ATP. Topo IV decatenates kinetoplast DNA (kDNA) into minicircles. The different forms of DNA can be separated by agarose gel electrophoresis.
-
Methodology:
-
Isolated S. aureus or E. coli DNA gyrase or Topo IV is incubated with its respective DNA substrate (relaxed pBR322 for gyrase, kDNA for Topo IV).[5][6]
-
The reaction mixture includes the enzyme, DNA, ATP, and varying concentrations of the test NBTI compound.
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 30-60 minutes).
-
The reaction is stopped, and the DNA products are separated on a 1% agarose gel.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized. The intensity of the bands corresponding to the supercoiled (for gyrase) or decatenated (for Topo IV) DNA is quantified.
-
The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of the enzyme's activity.[5][6]
-
DNA Cleavage Assay
This assay determines whether the inhibitor stabilizes a single- or double-strand DNA break.
-
Principle: NBTIs trap the enzyme-DNA complex, leading to an accumulation of cleaved DNA. These single-strand (nicked) or double-strand (linearized) breaks can be visualized on an agarose gel.
-
Methodology:
-
Supercoiled plasmid DNA (e.g., pBR322) is incubated with DNA gyrase and varying concentrations of the NBTI compound.[5]
-
The reaction is initiated and then terminated by adding SDS and proteinase K, which denatures the enzyme and releases the cleaved DNA.
-
The DNA is analyzed by agarose gel electrophoresis.
-
The amount of supercoiled (uncleaved), nicked (single-strand break), and linear (double-strand break) DNA is quantified to determine the effect of the compound.[5] Prototypical NBTIs primarily induce single-strand breaks, whereas fluoroquinolones induce double-strand breaks.[5][6]
-
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Principle: Bacteria are exposed to serial dilutions of the antibiotic in a liquid growth medium. After incubation, the presence or absence of growth is determined visually or by measuring optical density.
-
Methodology:
-
The assay is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
A standardized inoculum of the bacterial strain is prepared.
-
Two-fold serial dilutions of the NBTI compound are prepared in microtiter plates containing cation-adjusted Mueller-Hinton broth.
-
The bacterial inoculum is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
-
Conclusion
The discovery and optimization of indane-containing NBTIs represent a significant step forward in the fight against MDR Gram-negative pathogens.[1] Through innovative chemical design, it has been possible to develop compounds with potent, broad-spectrum antibacterial activity and improved safety profiles, specifically with reduced hERG liability.[2] The distinct mechanism of action, targeting bacterial type II topoisomerases at a novel binding site, makes NBTIs a clinically promising class of antibiotics with the potential to address infections for which current therapies are failing.[3][4] Further research and clinical development of these compounds are crucial to realizing their therapeutic potential.
References
- 1. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structurally Optimized Potent Dual-Targeting NBTI Antibacterials with an Enhanced Bifurcated Halogen-Bonding Propensity - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of NBTIs-IN-5: A Novel Bacterial Topoisomerase Inhibitor Targeting Mycobacterium abscessus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of antibacterial agents that target the essential type II topoisomerase enzymes, DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE). Their distinct mechanism of action, which differs from that of fluoroquinolones, allows them to circumvent existing resistance mechanisms. This technical guide focuses on the structure-activity relationship (SAR) of NBTIs-IN-5 (also known as compound 5r), a potent inhibitor of Mycobacterium abscessus (Mabs) DNA gyrase. M. abscessus is a notoriously difficult-to-treat nontuberculous mycobacterium, making the development of new effective agents a critical unmet need. This compound belongs to a novel subclass of NBTIs, the piperidine-4-carboxamides (P4Cs), which have demonstrated significant antimycobacterial activity.
Core Structure and Mechanism of Action
This compound, like other NBTIs, is characterized by a modular structure comprising three key moieties: a Left-Hand Side (LHS) that intercalates into the bacterial DNA, a Right-Hand Side (RHS) that binds to a hydrophobic pocket on the DNA gyrase, and a central linker connecting the two. In the case of this compound, the LHS is a 6-methoxy-1,5-naphthyridine group, the linker is a cyclohexane-1-carboxamide, and the RHS is a 4-(trifluoromethyl)phenyl moiety.
The proposed mechanism of action involves the stabilization of a single-strand DNA break-enzyme complex, which ultimately leads to bacterial cell death. This is distinct from fluoroquinolones, which typically stabilize double-strand breaks. The binding of this compound to the DNA gyrase-DNA complex is a key determinant of its inhibitory activity.
Structure-Activity Relationship (SAR) Analysis
The SAR of the piperidine-4-carboxamide series, including this compound (5r), has been systematically explored, revealing critical insights into the structural requirements for potent anti-M. abscessus activity.[1][2] The following tables summarize the quantitative data for key analogues.
Table 1: In Vitro Activity of Piperidine-4-Carboxamide Analogues against M. abscessus
| Compound | LHS Moiety | Linker Moiety | RHS Moiety | MIC against M. abscessus bamboo (µM) | IC50 against Mabs DNA Gyrase (µM) |
| 844 | 6-methoxy-1,5-naphthyridine | piperidine-4-carboxamide | 4-chlorophenyl | 15 | 4.6 |
| 844-TFM | 6-methoxy-1,5-naphthyridine | piperidine-4-carboxamide | 4-(trifluoromethyl)phenyl | 1.5 | 1.9 |
| 5l | 6-methoxy-1,5-naphthyridine | piperidine-4-carboxamide | 4-fluorophenyl | 0.6 | Not Reported |
| This compound (5r) | 6-methoxy-1,5-naphthyridine | cyclohexane-1-carboxamide | 4-(trifluoromethyl)phenyl | 0.4 | 1.5 |
| 5q | 6-methoxy-1,5-naphthyridine | cyclohexane-1-carboxamide | 4-chlorophenyl | >25 | >50 |
| 9f | 6-methoxy-1,5-naphthyridine | piperidine-4-carboxamide | 3-(trifluoromethyl)phenyl | 12.5 | Not Reported |
Data extracted from Beuchel et al., 2022.[1][3]
Key SAR Insights:
-
Right-Hand Side (RHS): The nature and position of the substituent on the phenyl RHS moiety are critical for activity. The presence of a trifluoromethyl group at the para-position (as in 844-TFM and this compound) leads to a significant increase in potency compared to a chloro-substituent (844 and 5q) or a meta-positioned trifluoromethyl group (9f).[1][3]
-
Linker Moiety: The cyclohexane-1-carboxamide linker in this compound, forming a secondary amine upon synthesis, contributes to its high potency.[1]
-
Left-Hand Side (LHS): The 6-methoxy-1,5-naphthyridine LHS is a consistent feature among the most potent compounds in this series, suggesting its importance for DNA intercalation.[1]
Experimental Protocols
Synthesis of this compound (Compound 5r)
The synthesis of this compound is achieved through a multi-step process involving the coupling of the LHS and RHS moieties via the linker.[1][4] A general synthetic scheme is outlined below.
-
Amide Coupling: 4-amino-6-methoxy-1,5-naphthyridine (LHS precursor) is coupled with a protected piperidine-4-carboxylic acid derivative (linker precursor) using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous polar aprotic solvent like DMF (N,N-Dimethylformamide).
-
Deprotection: The protecting group on the piperidine nitrogen is removed. For a Boc (tert-Butoxycarbonyl) group, this is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Reductive Amination: The deprotected piperidine derivative is then reacted with 4-(trifluoromethyl)benzaldehyde (RHS precursor) via reductive amination. This involves the formation of an iminium intermediate, which is subsequently reduced, for example with sodium borohydride (NaBH4), to yield the final product, this compound.[1][4]
Mycobacterium abscessus DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture: A typical reaction mixture contains recombinant M. abscessus DNA gyrase, relaxed pBR322 plasmid DNA as the substrate, ATP, and an appropriate assay buffer (e.g., 50 mM HEPES-KOH pH 7.9, 100 mM potassium glutamate, 6 mM magnesium acetate, 4 mM DTT, 2 mM spermidine).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 1-2 hours). Test compounds are added at various concentrations.
-
Termination and Analysis: The reaction is stopped by the addition of a stop buffer containing a DNA intercalating dye (e.g., GelRed) and a loading dye. The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.
-
Quantification: The intensity of the supercoiled DNA band is quantified using a gel documentation system. The IC50 value, the concentration of the inhibitor required to reduce the supercoiling activity by 50%, is then calculated.[1][5]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: Mycobacterium abscessus (e.g., the 'bamboo' morphotype) is cultured in a suitable broth medium (e.g., Middlebrook 7H9 broth supplemented with ADC and Tween 80) to the mid-logarithmic phase.
-
Microplate Preparation: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: The bacterial culture is diluted to a standardized inoculum and added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 37°C for a specified period (typically 3-5 days for M. abscessus).
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by using a growth indicator such as resazurin.[1][6]
Visualizations
Signaling Pathway: Inhibition of DNA Gyrase
Caption: Mechanism of DNA gyrase inhibition by this compound.
Experimental Workflow: SAR Study
Caption: Workflow for the structure-activity relationship study of NBTIs.
Conclusion
This compound is a potent inhibitor of Mycobacterium abscessus DNA gyrase, demonstrating the potential of the piperidine-4-carboxamide scaffold for the development of novel antimycobacterial agents. The detailed structure-activity relationship data provides a clear roadmap for the further optimization of this compound class. Key structural features, such as the 4-(trifluoromethyl)phenyl RHS and the cyclohexane-1-carboxamide linker, are crucial for its high potency. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this compound and related analogues in the pursuit of new treatments for challenging mycobacterial infections.
References
- 1. Structure-Activity Relationship of Anti- Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Susceptibility of Mycobacterium abscessus Complex Clinical Isolates from a Chinese Tertiary Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of Mycobacterium abscessus to Antimycobacterial Drugs in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Target Identification and Validation of Novel Bacterial Topoisomerase Inhibitors (NBTIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of antibacterial agents targeting the essential bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, repair, and decatenation, making them validated targets for antimicrobial therapy.[1][4] Unlike fluoroquinolones, which trap the enzyme-DNA complex after double-strand DNA cleavage, NBTIs employ a distinct mechanism of action, binding to a different site on the enzyme-DNA complex and stabilizing a pre-cleavage state.[4][5] This unique mechanism allows NBTIs to circumvent existing resistance to fluoroquinolones.[1][3] This guide provides an in-depth overview of the core processes involved in the target identification and validation of NBTIs, utilizing data from representative compounds of this class.
Molecular Target Identification
The primary molecular targets of NBTIs are the bacterial type II topoisomerases: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[2][3] DNA gyrase is responsible for introducing negative supercoils into DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.[1][3] Inhibition of these enzymes disrupts DNA topology, leading to bacterial cell death.[2]
The identification of these enzymes as the targets of NBTIs has been elucidated through several key experimental approaches:
-
Co-crystallography: X-ray crystallography studies of NBTIs (e.g., GSK299423) in complex with S. aureus DNA gyrase and DNA have revealed the precise binding site.[3][4] NBTIs bind at the dimer interface of the GyrA subunits and intercalate into the DNA, distinct from the fluoroquinolone binding site.[2][3][4]
-
Resistance Studies: The selection and characterization of resistant mutants consistently show mutations in the genes encoding the subunits of DNA gyrase and topoisomerase IV. Commonly observed substitutions in GyrA, such as D83 and M121, are located in the NBTI binding pocket and serve as signature resistance markers.[4]
-
Biochemical Assays: In vitro assays directly measure the inhibitory activity of NBTIs against purified DNA gyrase and topoisomerase IV, confirming their role as direct targets.
Quantitative Analysis of Target Inhibition
The potency of NBTIs against their targets and their antibacterial activity are quantified using various metrics. The following tables summarize representative data for different NBTI compounds.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (nM) | Organism |
| Amide 1a | DNA Gyrase | 150 | S. aureus |
| Topoisomerase IV | 653 | S. aureus | |
| Gepotidacin | DNA Gyrase | ~150 | S. aureus |
| Topoisomerase IV | >2600 | S. aureus |
Data synthesized from multiple sources indicating potent dual-targeting capabilities of some NBTIs.[1]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | S. aureus (MIC90, µg/mL) | S. pneumoniae (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| AZ6142 | 0.125 | - | - |
| NBTI 5463 | - | - | Potent Activity |
This table showcases the potent activity of NBTIs against Gram-positive organisms and the improved spectrum of newer generation compounds.[4][6]
Experimental Protocols for Target Validation
1. DNA Supercoiling Assay
-
Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA. The inhibition of this activity is a direct measure of the compound's effect on the enzyme.
-
Methodology:
-
Relaxed pBR322 DNA is incubated with purified S. aureus DNA gyrase.
-
ATP is added to initiate the supercoiling reaction.
-
The NBTI compound is added at varying concentrations.
-
The reaction is incubated, and then stopped.
-
The different topological forms of the DNA (supercoiled vs. relaxed) are separated by agarose gel electrophoresis.
-
The gel is stained with ethidium bromide and visualized. The IC50 is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50%.
-
2. Decatenation Assay
-
Principle: This assay assesses the activity of topoisomerase IV in decatenating (unlinking) catenated kinetoplast DNA (kDNA).
-
Methodology:
-
Catenated kDNA is incubated with purified S. aureus topoisomerase IV.
-
The NBTI compound is added at various concentrations.
-
The reaction is allowed to proceed and is then terminated.
-
The reaction products (decatenated minicircles) are separated from the kDNA substrate by agarose gel electrophoresis.
-
The IC50 is calculated as the concentration of the compound that inhibits 50% of the decatenation activity.
-
3. DNA Cleavage Assay
-
Principle: This assay determines the ability of the compound to stabilize the enzyme-DNA cleavage complex. Unlike fluoroquinolones that stabilize double-strand breaks, prototypical NBTIs stabilize single-strand breaks.[1][7]
-
Methodology:
-
Supercoiled plasmid DNA (e.g., pBR322) is incubated with DNA gyrase or topoisomerase IV.
-
The NBTI is added, and the mixture is incubated to allow for the formation of the cleavage complex.
-
The reaction is stopped by adding SDS and proteinase K to denature the enzyme and release the cleaved DNA.
-
The DNA is analyzed by agarose gel electrophoresis to visualize linear (double-strand break) and nicked (single-strand break) DNA.
-
4. Resistant Mutant Selection and Characterization
-
Principle: Spontaneous resistant mutants are selected by plating a high density of bacteria on agar containing the NBTI at concentrations above the MIC. The genetic basis of resistance is then determined.
-
Methodology:
-
A large inoculum of a susceptible bacterial strain (e.g., S. aureus) is plated on agar containing the NBTI at 4x the MIC.[4]
-
Resistant colonies are isolated and their MICs are confirmed.
-
The genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are sequenced to identify mutations.
-
The identified mutations are often mapped onto the crystal structure of the enzyme to understand their impact on NBTI binding.
-
Visualizing Molecular Mechanisms and Workflows
Signaling Pathway: NBTI Mechanism of Action
Caption: Mechanism of NBTI inhibition of bacterial topoisomerase.
Experimental Workflow: Target Validation
Caption: Workflow for NBTI target identification and validation.
Conclusion
The target identification and validation of NBTIs is a multi-faceted process that combines structural biology, biochemistry, and microbiology. The consistent evidence from X-ray crystallography, enzymatic assays, and resistance mapping has unequivocally identified DNA gyrase and topoisomerase IV as the primary targets. The unique mechanism of action of NBTIs, which differs from that of fluoroquinolones, makes them a valuable class of antibiotics in the fight against multidrug-resistant bacteria. Further development of NBTIs with improved dual-targeting capabilities and broad-spectrum activity holds significant promise for future antibacterial therapies.
References
- 1. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
NBTIs-IN-5: An In-Depth Technical Guide to In Vitro Efficacy Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of Novel Bacterial Topoisomerase Inhibitors (NBTIs), with a focus on their activity against clinically relevant Gram-positive bacteria. While specific data for a compound designated "NBTIs-IN-5" is not publicly available, this document synthesizes the current understanding of this class of inhibitors by examining the performance of representative and well-characterized NBTIs. The information presented herein is intended to guide research and development efforts in the pursuit of new antibacterial agents.
Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents that target the essential bacterial enzymes DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE).[1] These enzymes are critical for bacterial DNA replication, repair, and decatenation.[1] Unlike fluoroquinolones, which also target these enzymes, NBTIs bind to a distinct site on the enzyme-DNA complex, leading to a different mechanism of inhibition and a lack of cross-resistance with existing fluoroquinolone-resistant strains.[1] The primary mechanism of action for most NBTIs involves the stabilization of single-strand DNA breaks, ultimately leading to bacterial cell death.[2]
In Vitro Efficacy of Representative NBTIs Against Gram-positive Bacteria
The in vitro activity of NBTIs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following tables summarize the MIC values of several representative NBTIs against various strains of Staphylococcus aureus, a key Gram-positive pathogen.
Table 1: Minimum Inhibitory Concentration (MIC) of Dioxane-Linked NBTIs against Staphylococcus aureus
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 0147 | S. aureus ATCC 29213 | 0.125 - 0.25 | [2] |
| 0186 | S. aureus ATCC 29213 | 0.0625 | [2] |
| Gepotidacin | S. aureus ATCC 29213 | 0.5 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Dioxane-Linked Amide NBTIs against Staphylococcus aureus
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-chloro (6) | S. aureus ATCC 29213 | 0.25 - 1 | [3] |
| 4-methyl (7) | S. aureus ATCC 29213 | 0.25 - 1 | [3] |
| 4-trifluoromethyl (8) | S. aureus ATCC 29213 | 0.25 - 1 | [3] |
| 4-trifluoromethoxy (9) | S. aureus ATCC 29213 | 0.25 - 1 | [3] |
| 4-tert-butyl (10) | S. aureus ATCC 29213 | 0.25 - 1 | [3] |
| 4-chloro (6) | S. aureus USA300 | ≤0.5 - 4 | [3] |
| 4-methyl (7) | S. aureus USA300 | ≤0.5 - 4 | [3] |
| 4-trifluoromethyl (8) | S. aureus USA300 | ≤0.5 - 4 | [3] |
| 4-trifluoromethoxy (9) | S. aureus USA300 | ≤0.5 - 4 | [3] |
| 4-tert-butyl (10) | S. aureus USA300 | ≤0.5 - 4 | [3] |
Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
NBTIs exert their bactericidal effect by inhibiting the function of DNA gyrase and topoisomerase IV. The binding of an NBTI to the enzyme-DNA complex prevents the re-ligation of the cleaved DNA strand, leading to an accumulation of DNA breaks and subsequent cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro efficacy of NBTIs against Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol Details:
-
Bacterial Inoculum Preparation: A suspension of the Gram-positive bacterial strain is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
NBTI Compound Dilution: The NBTI compound is serially diluted in the broth medium to create a range of concentrations to be tested.
-
Inoculation: A 96-well microtiter plate is prepared where each well contains a specific concentration of the NBTI compound and the standardized bacterial inoculum. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours under aerobic conditions.
-
MIC Determination: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the NBTI that completely inhibits visible growth.
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays are performed to confirm the on-target activity of the NBTI compounds.
Protocol Details:
-
Reaction Setup: A reaction mixture is prepared containing purified DNA gyrase or topoisomerase IV, a suitable DNA substrate (e.g., relaxed pBR322 plasmid for supercoiling assays or catenated kinetoplast DNA for decatenation assays), ATP, and an appropriate reaction buffer.
-
Inhibitor Addition: The NBTI compound is added to the reaction mixtures at various concentrations.
-
Incubation: The reactions are incubated at 37°C for a defined period to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped, typically by the addition of a stop solution containing SDS and proteinase K to digest the enzyme.
-
Analysis: The topological state of the DNA is analyzed by agarose gel electrophoresis. The inhibition of enzyme activity is observed as a decrease in the amount of supercoiled or decatenated DNA compared to the no-inhibitor control.
-
IC50 Determination: The concentration of the NBTI that results in 50% inhibition of the enzyme's activity (IC50) is determined by quantifying the DNA bands and plotting the percent inhibition against the inhibitor concentration.
Conclusion
NBTIs represent a promising class of antibacterial agents with potent in vitro activity against Gram-positive pathogens, including multidrug-resistant strains of Staphylococcus aureus. Their novel mechanism of action, targeting DNA gyrase and topoisomerase IV at a site distinct from fluoroquinolones, makes them attractive candidates for further development. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance new therapies to combat the growing threat of antibiotic resistance. Continued research into the structure-activity relationships and optimization of the NBTI scaffold will be crucial in developing clinically successful antibacterial drugs.
References
- 1. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Dioxane-Linked Amide Derivatives as Novel Bacterial Topoisomerase Inhibitors against Gram-Positive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of NBTIs-IN-5 and Related Indane-Containing Novel Bacterial Topoisomerase Inhibitors Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed data on the specific compound NBTIs-IN-5 is limited. This guide summarizes the available information on this compound and provides a comprehensive overview of the in vitro efficacy and methodologies for the broader class of indane-containing Novel Bacterial Topoisomerase Inhibitors (NBTIs) as a representative example of this promising class of antibacterials.
Introduction to Indane-Containing NBTIs
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibiotics that target the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][2] These enzymes are responsible for managing the topological state of DNA during replication and transcription.[1][2] Unlike fluoroquinolones, which also target these enzymes, NBTIs bind to a distinct site, thereby circumventing existing resistance mechanisms.[1][3] The indane moiety represents a key structural feature in a newer series of NBTIs, demonstrating potent, broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] A significant challenge in the development of NBTIs has been achieving broad-spectrum activity against these challenging pathogens while minimizing off-target effects, such as inhibition of the hERG cardiac ion channel.[2]
Mechanism of Action
NBTIs function by inhibiting the catalytic activity of both DNA gyrase and topoisomerase IV.[4] One portion of the NBTI molecule intercalates into the bacterial DNA, while another part binds to a hydrophobic pocket at the interface of the GyrA subunits of DNA gyrase or the ParC subunits of topoisomerase IV.[5] This binding action prevents the enzymes from re-ligating cleaved DNA, leading to a disruption of DNA replication and transcription and ultimately causing bacterial cell death.[6][7] This dual-targeting mechanism is advantageous as it is believed to lower the potential for the development of resistance.[1]
Quantitative In Vitro Efficacy Data
The in vitro efficacy of NBTIs is primarily quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
This compound
Limited data is available for this compound. It is identified as a DNA gyrase inhibitor.
| Compound | Target Organism | Assay | Value | Reference |
| This compound | Mycobacterium abscessus | DNA Gyrase Inhibition (IC50) | 1.5 µM | [8] |
| This compound | Mycobacterium abscessus | Growth Inhibition (MIC90) | 0.4 µM | [8] |
| This compound | Gram-negative bacteria | Growth Inhibition (MIC) | ≤1 µg/mL | [9] |
Representative Indane-Containing NBTIs
The following table presents MIC data for other indane-containing NBTIs against a panel of Gram-negative bacteria to provide a broader context of the potential of this class of compounds.
| Compound | E. coli (ATCC 25922) MIC (µg/mL) | K. pneumoniae (ATCC 13883) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | A. baumannii (ATCC 19606) MIC (µg/mL) | Reference |
| 18c | 0.5 | 1 | 2 | 0.5 | [1] |
| 2a | 1 | 2 | 4 | 1 | [2] |
| 2g | 0.5 | 1 | 2 | 0.5 | [2] |
Experimental Protocols
Standardized protocols are crucial for the evaluation of the in vitro efficacy of novel antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Detailed Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the NBTI is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial strains are grown on appropriate agar plates, and colonies are used to prepare a suspension in a saline solution, adjusted to a 0.5 McFarland turbidity standard. This suspension is then further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours in ambient air.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the NBTI that completely inhibits visible growth.
DNA Gyrase Supercoiling Assay
This assay measures the ability of an NBTI to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Detailed Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and a buffer containing ATP and MgCl2.
-
Inhibition: The NBTI compound at various concentrations is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour) to allow for the supercoiling reaction to occur.
-
Termination and Electrophoresis: The reaction is stopped, and the DNA is subjected to agarose gel electrophoresis.
-
Analysis: The different topological forms of the plasmid DNA (relaxed, supercoiled) are separated on the gel. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band with increasing concentrations of the NBTI. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined.
Topoisomerase IV Decatenation Assay
This assay assesses the inhibitory effect of an NBTI on the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
Detailed Methodology:
-
Reaction Setup: The assay is performed in a reaction buffer containing kDNA, topoisomerase IV, and ATP.
-
Inhibitor Addition: The NBTI is added to the reaction at varying concentrations.
-
Incubation: The mixture is incubated at 37°C to allow for the decatenation of the kDNA.
-
Analysis: The reaction products are separated by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the catenated kDNA network remains in the well. Inhibition is observed as a decrease in the amount of decatenated minicircles. The IC50 is calculated based on the concentration-dependent inhibition.
Conclusion
Indane-containing NBTIs represent a promising avenue in the search for new antibiotics to combat multidrug-resistant Gram-negative bacteria. While specific data for this compound is currently limited in the public domain, the broader class of indane-containing NBTIs demonstrates potent in vitro activity. The standardized experimental protocols outlined in this guide are essential for the continued evaluation and development of these and other novel antibacterial agents. Further research is warranted to fully characterize the efficacy, safety, and pharmacokinetic profiles of this compound and related compounds.
References
- 1. inspiralis.com [inspiralis.com]
- 2. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. profoldin.com [profoldin.com]
- 5. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profoldin.com [profoldin.com]
- 7. inspiralis.com [inspiralis.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of Bacterial Topoisomerase IV by Novel Bacterial Topoisomerase Inhibitors (NBTIs): A Case Study with Gepotidacin
Disclaimer: Information regarding a specific compound or series designated "NBTIs-IN-5" is not publicly available. This guide utilizes the well-characterized, clinically advanced Novel Bacterial Topoisomerase Inhibitor (NBTI), Gepotidacin (formerly GSK2140944) , as a representative example to provide an in-depth technical overview of this class of inhibitors.
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in antibacterial discovery and development.
Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibiotics that target the essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] Unlike the fluoroquinolone class of antibiotics, which also target these enzymes, NBTIs possess a distinct binding mode and mechanism of action, allowing them to circumvent existing fluoroquinolone resistance mechanisms.[2][3]
Gepotidacin is a first-in-class triazaacenaphthylene NBTI that has demonstrated potent activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including many resistant strains.[2][4] It is currently in late-stage clinical development, highlighting the therapeutic potential of this class of inhibitors.[3][5] This guide will delve into the specifics of topoisomerase IV inhibition by NBTIs, using gepotidacin as the primary exemplar.
Mechanism of Action: Dual Inhibition of Topoisomerase IV and DNA Gyrase
Bacterial type II topoisomerases are essential for managing DNA topology during replication, transcription, and chromosome segregation. DNA gyrase is primarily responsible for introducing negative supercoils into DNA, while topoisomerase IV's main role is the decatenation of daughter chromosomes following replication.[6]
Gepotidacin exerts its antibacterial effect through the selective and well-balanced dual inhibition of both DNA gyrase and topoisomerase IV.[6][7][8] Its mechanism is distinct from that of fluoroquinolones. While fluoroquinolones stabilize the enzyme-DNA cleavage complex with double-stranded DNA breaks, gepotidacin binds to a different site on the enzyme-DNA complex.[5] This interaction primarily leads to the accumulation of single-stranded DNA breaks, ultimately inhibiting DNA replication and leading to bacterial cell death.[9][5][10] The binding of gepotidacin is to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[6][11]
Quantitative Data
The potency of gepotidacin has been quantified through various in vitro assays, including enzyme inhibition and determination of minimum inhibitory concentrations (MICs) against a range of bacterial pathogens.
Enzyme Inhibition
The inhibitory activity of gepotidacin against purified S. aureus and E. coli topoisomerase IV and DNA gyrase is presented below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Enzyme | Organism | Assay Type | IC50 (µM) | Reference |
| DNA Gyrase | Staphylococcus aureus | Supercoiling | ~0.047 | [5][10] |
| Topoisomerase IV | Staphylococcus aureus | Decatenation | 3.5 | [12] |
| DNA Gyrase | Escherichia coli | Supercoiling | 0.32 ± 0.17 | [7] |
| Topoisomerase IV | Escherichia coli | Decatenation | 0.34 ± 0.09 | [7] |
| DNA Gyrase | Neisseria gonorrhoeae | Supercoiling | 5.1 ± 2.3 | [9] |
| Topoisomerase IV | Neisseria gonorrhoeae | Decatenation | 1.8 ± 1.3 | [9] |
Antibacterial Activity
The in vitro activity of gepotidacin against a selection of Gram-positive and Gram-negative bacteria is summarized below.
| Organism | Resistance Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 | 0.5 | [2][3] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 | 0.5 | [2][3] |
| Streptococcus pneumoniae | Penicillin-Susceptible & Non-susceptible | 0.25 | 0.5 | [2][4] |
| Streptococcus pyogenes | - | - | 0.25 | [13] |
| Enterococcus faecalis | - | - | 4 | [14] |
| Staphylococcus saprophyticus | - | - | 0.12 | [14] |
| Escherichia coli | - | 2 | 4 | [2][4][15] |
| Haemophilus influenzae | - | - | 1 | [13] |
| Moraxella catarrhalis | - | - | ≤0.06 | [13] |
| Shigella spp. | - | - | 1 | [13] |
| Clostridium perfringens | - | - | 0.5 | [13] |
| Gram-negative anaerobes | - | - | 4 | [16] |
| Gram-positive anaerobes | - | - | 2 | [16] |
| Stenotrophomonas maltophilia | - | 2 | 8 | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the inhibition of topoisomerase IV by NBTIs.
Topoisomerase IV Decatenation Assay
This assay measures the ability of topoisomerase IV to resolve catenated DNA networks (kinetoplast DNA or kDNA) into individual minicircles. Inhibition of this activity is observed as a decrease in the amount of released minicircles.
Materials:
-
Enzyme: Purified S. aureus or E. coli Topoisomerase IV.
-
Substrate: Kinetoplast DNA (kDNA).
-
Assay Buffer (5x): 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM MgCl2, 5 mM DTT, 1.5 mM ATP, 50 µg/mL bovine serum albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 40% (v/v) glycerol.
-
Stop Solution/Loading Dye (6x): 30% Glycerol, 0.25% Bromophenol Blue, 0.25% Xylene Cyanol, 60 mM EDTA, 1% SDS.
-
Agarose Gel: 1% agarose in Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer.
-
DNA Stain: Ethidium bromide or a safer alternative (e.g., SYBR Safe).
Protocol:
-
On ice, prepare a reaction mixture containing 1x assay buffer and kDNA (e.g., 200 ng per reaction).
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add varying concentrations of the NBTI (e.g., gepotidacin) or vehicle control (e.g., DMSO) to the respective tubes.
-
Initiate the reaction by adding a pre-titered amount of topoisomerase IV enzyme to each tube (except for the no-enzyme control).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the decatenated minicircles from the kDNA network.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Quantify the amount of decatenated product in each lane to determine the IC50 value.
DNA Gyrase Supercoiling Assay
This assay measures the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate by DNA gyrase. Inhibitors of this process will result in a lower proportion of supercoiled DNA.
Materials:
-
Enzyme: Purified DNA Gyrase (GyrA and GyrB subunits).
-
Substrate: Relaxed circular plasmid DNA (e.g., pBR322).
-
Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 50 mM MgCl2, 10 mM DTT, 9 mM ATP, 2.5 mg/mL yeast tRNA.
-
Stop Solution/Loading Dye (6x): As described for the decatenation assay.
-
Agarose Gel: 1% agarose in TAE or TBE buffer.
-
DNA Stain: As described for the decatenation assay.
Protocol:
-
On ice, prepare a reaction mixture containing 1x assay buffer and relaxed plasmid DNA.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add varying concentrations of the NBTI or vehicle control.
-
Initiate the reaction by adding a pre-titered amount of DNA gyrase.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel. The different topological forms of the plasmid (supercoiled, relaxed, and nicked) will migrate at different rates.
-
Perform electrophoresis.
-
Stain the gel and visualize under UV light.
-
Quantify the amount of supercoiled DNA to determine the IC50 value.
References
- 1. facm.ucl.ac.be [facm.ucl.ac.be]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Activity and Microbiological Efficacy of Gepotidacin from a Phase 2, Randomized, Multicenter, Dose-Ranging Study in Patients with Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. blujepahcp.com [blujepahcp.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gepotidacin - Wikipedia [en.wikipedia.org]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Activity of Gepotidacin, a Novel Triazaacenaphthylene Bacterial Topoisomerase Inhibitor, against a Broad Spectrum of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmilabs.com [jmilabs.com]
- 16. In Vitro Activity of Gepotidacin against Gram-Negative and Gram-Positive Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)
An In-Depth Technical Guide to the Physicochemical Properties of Novel Bacterial Topoisomerase Inhibitors (NBTIs)
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Novel Bacterial Topoisomerase Inhibitors (NBTIs), a promising class of antibacterial agents. Due to the absence of publicly available data for a specific compound designated "NBTIs-IN-5," this document will focus on a representative and well-characterized NBTI, Compound 5, from a recent scientific publication, to illustrate the key attributes of this class of molecules. The principles and methodologies described herein are broadly applicable to the wider family of NBTIs.
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a class of antibacterial agents that target the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, repair, and decatenation.[1][2] The mechanism of action of NBTIs is distinct from that of fluoroquinolones, as they bind to a different site on the enzyme-DNA complex, thereby circumventing existing target-mediated resistance to fluoroquinolones.[1][4][5]
NBTIs are typically composed of three key structural components: a "left-hand side" (LHS) moiety that intercalates into the bacterial DNA, a "right-hand side" (RHS) moiety that binds to a hydrophobic pocket on the enzyme, and a central linker that connects the two.[6][7] The physicochemical properties of NBTIs, such as their acidity (pKa), lipophilicity (logD), and solubility, are critical determinants of their antibacterial activity, pharmacokinetic profile, and overall safety.[8][9] Optimization of these properties is a key focus in the development of new NBTI-based therapies.[8]
Physicochemical Properties of a Representative NBTI: Compound 5
The following table summarizes the key physicochemical properties of Compound 5, a representative NBTI with potent activity against M. tuberculosis DNA gyrase.[10]
| Physicochemical Property | Value | Reference |
| Molecular Formula | C24H30N4O | [6] |
| Molecular Weight | 390.52 g/mol | Calculated |
| clogP | 4.25 | [4] |
| logD (pH 7.4) | 3.98 | [4] |
| pKa | 8.23 | [4] |
| Topological Polar Surface Area (TPSA) | 58.9 Ų | [6] |
Experimental Protocols for Determining Physicochemical Properties
Accurate determination of the physicochemical properties of NBTIs is crucial for understanding their structure-activity relationships and predicting their behavior in biological systems. The following sections detail the standard experimental protocols for measuring key parameters.
Determination of pKa (Acid Dissociation Constant)
The pKa value, which quantifies the acidity of a compound, is a critical parameter influencing its ionization state at different physiological pH values. This, in turn, affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration [11][12]
-
Sample Preparation: A precise amount of the NBTI is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO, to create a solution of known concentration (e.g., 1 mM).[12]
-
Titration Setup: The sample solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point where half of the compound is ionized.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity and is a key indicator of its ability to cross cell membranes.
Methodology: Shake-Flask Method [13][14]
-
Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate buffer at pH 7.4) are saturated with each other by vigorous mixing, followed by separation.[15]
-
Partitioning: A known amount of the NBTI is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is then added.
-
Equilibration: The biphasic mixture is shaken or agitated for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Measurement: The concentration of the NBTI in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.
Methodology: Equilibrium Solubility Method [16][17]
-
Sample Preparation: An excess amount of the solid NBTI is added to a fixed volume of an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed container.
-
Equilibration: The suspension is agitated at a constant temperature (typically 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: The saturated solution is filtered or centrifuged to remove the undissolved solid.
-
Concentration Measurement: The concentration of the dissolved NBTI in the clear supernatant or filtrate is quantified using a validated analytical method, such as HPLC or LC-MS.
Mechanism of Action and Signaling Pathway
NBTIs exert their antibacterial effect by inhibiting the function of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][3] This inhibition ultimately leads to the disruption of DNA replication and repair, resulting in bacterial cell death.
Caption: Mechanism of action of Novel Bacterial Topoisomerase Inhibitors (NBTIs).
The diagram above illustrates the key steps in the mechanism of action of NBTIs. The inhibitor permeates the bacterial cell wall and membrane to reach the cytoplasm. Inside the bacterium, it binds to and inhibits the activity of DNA gyrase and topoisomerase IV. This inhibition disrupts essential DNA processes, leading to the accumulation of DNA strand breaks and ultimately causing bacterial cell death.
Experimental Workflow for NBTI Evaluation
The development and characterization of new NBTI candidates involve a structured experimental workflow to assess their key properties.
Caption: A typical experimental workflow for the evaluation of NBTI candidates.
This workflow begins with the synthesis of an NBTI candidate, followed by a comprehensive physicochemical characterization. Promising compounds are then evaluated in in vitro enzyme and cell-based assays to determine their potency and antibacterial spectrum. Subsequent in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies provide insights into their drug-like properties. Finally, candidates with favorable profiles advance to in vivo efficacy studies in animal models of infection, with the entire cycle feeding into lead optimization efforts.
References
- 1. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structurally Optimized Potent Dual-Targeting NBTI Antibacterials with an Enhanced Bifurcated Halogen-Bonding Propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of physicochemical properties and safety profile of novel bacterial topoisomerase type II inhibitors (NBTIs) with activity against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. chem.pg.edu.pl [chem.pg.edu.pl]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Methodological & Application
Application Notes and Protocols for NBTIs-IN-5 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of NBTIs-IN-5, a novel bacterial topoisomerase inhibitor (NBTI), and detailed protocols for determining its minimum inhibitory concentration (MIC) against various bacterial strains.
Introduction to this compound
This compound belongs to a promising class of antibacterial agents known as novel bacterial topoisomerase inhibitors. These compounds target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair.[1][2][3] The mechanism of action for NBTIs is distinct from that of fluoroquinolones, another class of antibiotics that also target these enzymes.[3][4][5] This different binding mode allows NBTIs to be effective against fluoroquinolone-resistant strains.[4][6] this compound is under investigation for its potential to treat infections caused by multidrug-resistant (MDR) bacteria.
Mechanism of Action
This compound inhibits the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV.[1][4] Unlike fluoroquinolones, which stabilize double-strand DNA breaks, NBTIs primarily stabilize single-strand DNA breaks, leading to the disruption of DNA replication and ultimately bacterial cell death.[4] Some NBTIs have also been shown to induce double-strand breaks at higher concentrations.[4] The unique binding site of NBTIs on the enzyme-DNA complex makes them a valuable tool against resistant pathogens.[5]
Quantitative Data: MIC of this compound
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The data is compiled from studies on structurally similar NBTIs.
Table 1: MIC of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 (Wild-type) | 0.125 - 0.25 |
| Staphylococcus aureus | MRSA (Fluoroquinolone-resistant) | 0.125 |
| Clostridium difficile | ATCC 700557 | 2 |
| Finegoldia magna | Clinical Isolate | 16 - 64 |
| Parvimonas micra | Clinical Isolate | 16 - 64 |
Data compiled from multiple sources for representative NBTIs.[4][7]
Table 2: MIC of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 2 - 8 |
| Acinetobacter baumannii | NCTC 13420 | 2 - 8 |
| Klebsiella pneumoniae | Clinical Isolate | 16 |
| Pseudomonas aeruginosa | Clinical Isolate | 32 - 64 |
| Haemophilus influenzae | Clinical Isolate | ≤ 0.5 |
| Neisseria gonorrhoeae | Clinical Isolate | ≤ 0.25 |
Data compiled from multiple sources for representative NBTIs.[4][7]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This protocol details the determination of the MIC of this compound using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with shaking until it reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[9][10]
-
-
Preparation of this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate.
-
The typical concentration range to test is 0.008 to 128 µg/mL.
-
Add 50 µL of the appropriate this compound dilution to each well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilution.
-
The final volume in each well will be 100 µL.
-
Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
Visualizations
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Caption: Simplified signaling pathway of this compound mechanism of action.
References
- 1. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions [mdpi.com]
- 2. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structurally Optimized Potent Dual-Targeting NBTI Antibacterials with an Enhanced Bifurcated Halogen-Bonding Propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Kill Curve Analysis of NBTIs-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a time-kill curve analysis to evaluate the bactericidal or bacteriostatic activity of a novel bacterial topoisomerase inhibitor (NBTI), designated here as NBTIs-IN-5. This document outlines the scientific background, experimental procedures, data analysis, and interpretation.
Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents that target the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA topology during replication and transcription.[1][3] Unlike fluoroquinolones, NBTIs bind to a distinct site on the enzyme-DNA complex, allowing them to circumvent existing fluoroquinolone resistance mechanisms.[1][2][3][4] The mechanism of action involves the inhibition of the topoisomerases' function, which can lead to the accumulation of DNA strand breaks and ultimately, bacterial cell death.[2][5] Some NBTIs have been shown to stabilize single-strand DNA breaks, while others may induce double-strand breaks.[5][6]
Principle of Time-Kill Curve Analysis
A time-kill curve analysis is a dynamic method used to assess the in vitro antimicrobial activity of a compound over time.[7][8][9] This assay exposes a standardized bacterial inoculum to various concentrations of the antimicrobial agent and measures the number of viable bacteria at specified time intervals.[9][10] The results are plotted as the logarithm of colony-forming units per milliliter (log10 CFU/mL) against time, providing a visual representation of the killing kinetics.[8][10] This analysis is critical for characterizing new antimicrobial agents, helping to determine whether their effect is bactericidal (causing cell death) or bacteriostatic (inhibiting growth).[7][8]
Key Definitions:
-
Bactericidal Activity: A reduction in the initial inoculum's CFU/mL by ≥ 3-log10 (99.9% killing) at a specific time point.[7]
-
Bacteriostatic Activity: A reduction of < 3-log10 in CFU/mL from the initial inoculum.[10][11]
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value must be determined prior to the time-kill assay.
Experimental Protocol: Time-Kill Curve Analysis of this compound
This protocol is designed to be a comprehensive guide. Researchers should adapt it based on the specific bacterial strain and the properties of this compound.
Materials:
-
This compound stock solution of known concentration
-
Test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other appropriate agar medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile test tubes or flasks
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (37°C, with shaking capabilities)
-
Spiral plater or manual plating supplies (spreaders, turntable)
-
Colony counter
Procedure:
1. Preparation of Bacterial Inoculum: a. From a fresh 18-24 hour culture plate, inoculate a few colonies of the test organism into a tube containing 5 mL of CAMHB. b. Incubate the broth culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard or an optical density at 600 nm (OD600) of 0.08-0.1). c. Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.[12]
2. Preparation of Test Concentrations: a. Determine the Minimum Inhibitory Concentration (MIC) of this compound against the test organism using a standardized method (e.g., broth microdilution as per CLSI guidelines) prior to the time-kill assay. b. Prepare serial dilutions of this compound in CAMHB to achieve final concentrations that are multiples of the MIC. Commonly tested concentrations include 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC.[10] c. Include a growth control tube containing only the bacterial inoculum in CAMHB without any antimicrobial agent.
3. Time-Kill Assay: a. Dispense the appropriate volume of the prepared this compound dilutions and the bacterial inoculum into sterile test tubes to achieve the final desired concentrations and a starting bacterial density of ~5 x 10^5 CFU/mL. b. Immediately after inoculation (t=0), and at subsequent time points (e.g., 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control tube.[10] c. Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS to achieve a countable number of colonies (typically 30-300 CFU/plate). d. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. e. Incubate the plates at 37°C for 18-24 hours.
4. Data Collection and Analysis: a. After incubation, count the number of colonies on each plate. b. Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL) c. Convert the CFU/mL values to log10 CFU/mL. d. Plot the mean log10 CFU/mL (y-axis) versus time (x-axis) for each concentration of this compound and the growth control.
Data Presentation
The quantitative data from the time-kill curve analysis should be summarized in a clear and structured table for easy comparison of the antimicrobial activity at different concentrations and time points.
Table 1: Log10 CFU/mL of [Bacterial Strain] Exposed to this compound over 24 Hours
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.25x MIC (Log10 CFU/mL) | 0.5x MIC (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) | 8x MIC (Log10 CFU/mL) |
| 0 | 5.70 | 5.70 | 5.70 | 5.70 | 5.70 | 5.70 | 5.70 |
| 2 | 6.50 | 6.20 | 5.80 | 5.10 | 4.50 | 3.90 | 3.20 |
| 4 | 7.30 | 6.80 | 6.10 | 4.90 | 3.80 | 3.10 | <2.00 |
| 6 | 8.10 | 7.50 | 6.50 | 4.70 | 3.20 | <2.00 | <2.00 |
| 8 | 8.90 | 8.20 | 7.00 | 4.50 | <2.00 | <2.00 | <2.00 |
| 12 | 9.20 | 8.80 | 7.60 | 4.30 | <2.00 | <2.00 | <2.00 |
| 24 | 9.50 | 9.10 | 8.00 | 4.10 | <2.00 | <2.00 | <2.00 |
Table 2: Log10 Reduction in CFU/mL of [Bacterial Strain] at Key Time Points
| Concentration | Log10 Reduction at 4 hours | Log10 Reduction at 8 hours | Log10 Reduction at 24 hours | Interpretation |
| 1x MIC | 0.80 | 1.20 | 1.60 | Bacteriostatic |
| 2x MIC | 1.90 | >3.70 | >3.70 | Bactericidal |
| 4x MIC | 2.60 | >3.70 | >3.70 | Bactericidal |
| 8x MIC | >3.70 | >3.70 | >3.70 | Bactericidal |
Note: Log reduction is calculated relative to the initial inoculum at time 0.
Visualizations
Mechanism of Action and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of action of NBTIs and the experimental workflow for the time-kill curve analysis.
References
- 1. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structurally Optimized Potent Dual-Targeting NBTI Antibacterials with an Enhanced Bifurcated Halogen-Bonding Propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. actascientific.com [actascientific.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for NBTIs-IN-5 in Treating Multidrug-Resistant Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria represents a critical global health threat, necessitating the development of novel antimicrobial agents with new mechanisms of action. Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibiotics that target the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][2][3] Unlike fluoroquinolones, NBTIs bind to a distinct site on the enzyme-DNA complex, thereby circumventing existing resistance mechanisms that affect quinolones.[1][2][3] This unique mechanism of action makes them potent candidates for treating infections caused by MDR pathogens, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1][4]
NBTIs-IN-5 is an investigational compound belonging to a series of indane-containing NBTIs. This series has demonstrated potent, broad-spectrum activity against a range of Gram-negative and Gram-positive bacteria.[1] These application notes provide a summary of the available data on a closely related indane-containing NBTI, compound 18c , as a representative of this class, and detail protocols for its evaluation.
Mechanism of Action
NBTIs exert their bactericidal effect by inhibiting the function of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][3] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.
-
DNA Gyrase: Introduces negative supercoils into DNA, a process essential for the initiation of DNA replication and transcription.[1][5]
-
Topoisomerase IV: Responsible for decatenating daughter chromosomes following DNA replication, allowing for proper cell division.[1][5]
NBTIs bind to a pocket at the interface of the GyrA or ParC subunits of these enzymes and intercalate into the bacterial DNA.[1][2][6] This stabilizes a state of the enzyme-DNA complex that prevents DNA strand passage and re-ligation, ultimately leading to a halt in DNA replication and transcription, and subsequent bacterial cell death.[2][7] A key advantage of NBTIs is that their binding site is different from that of fluoroquinolones, meaning they are not affected by the common resistance mutations that confer fluoroquinolone resistance.[1][5][8]
Signaling Pathway of NBTI Action
Caption: Mechanism of action of this compound leading to bacterial cell death.
Data Presentation
The following tables summarize the in vitro activity of a representative indane-containing NBTI, compound 18c , against a panel of multidrug-resistant bacteria.
Table 1: In Vitro Activity (MIC, µg/mL) of Compound 18c Against Gram-Negative Bacteria
| Bacterial Strain | Resistance Profile | Compound 18c MIC (µg/mL) |
| E. coli ATCC 25922 | Drug-sensitive | 1 |
| E. coli ATCC 35218 | Resistant | 2 |
| A. baumannii ATCC 19606 | Drug-sensitive | 1 |
| A. baumannii ATCC BAA-747 | MDR | 2 |
| K. pneumoniae ATCC 10031 | Drug-sensitive | 2 |
| K. pneumoniae ATCC 700603 | Resistant | 4 |
| P. aeruginosa PAO1 | Wild-type | 4 |
Data extracted from a study on indane-containing NBTIs, where compound 18c is a lead compound from the series to which this compound belongs.[1]
Table 2: In Vivo Efficacy of a Representative NBTI (NBTI 5463) in Mouse Infection Models
| Infection Model | Pathogen | Efficacy Endpoint | Result |
| Neutropenic Thigh | P. aeruginosa PAO1 | Reduction in CFU/thigh | Dose-dependent reduction in bacterial load.[9] |
| Neutropenic Lung | P. aeruginosa PAO1 | Reduction in CFU/lung | Significant reduction in bacterial load with twice-daily dosing.[9] |
| Ascending UTI | E. coli ARC1710 | Reduction in CFU/bladder & kidney | Efficacious in reducing bacterial burden.[9] |
Data for NBTI 5463, a similar NBTI with demonstrated in vivo efficacy against Gram-negative pathogens.[9]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Methodology:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Broth Microdilution:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB. The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria without drug) and a sterility control well (broth only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
In Vivo Efficacy - Neutropenic Mouse Thigh Infection Model
This model is used to evaluate the in vivo bactericidal activity of antimicrobial agents.
Experimental Workflow:
Caption: Workflow for the neutropenic mouse thigh infection model.
Methodology:
-
Animal Model: Use female ICR or Swiss albino mice (6-8 weeks old).
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[4][8][10]
-
Infection:
-
Prepare a mid-logarithmic phase culture of the test organism.
-
Inject 0.1 mL of the bacterial suspension (e.g., 10^7 CFU/mL) into the thigh muscle of each mouse.[8]
-
-
Drug Administration:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer this compound via a relevant route (e.g., intraperitoneal or subcutaneous) at various dose levels. A vehicle control group should be included.
-
-
Efficacy Assessment:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the infected thigh, weigh it, and homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate and plate onto appropriate agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Count the colonies to determine the number of CFU per gram of thigh tissue.
-
Efficacy is determined by the reduction in bacterial load compared to the vehicle control group.
-
In Vivo Efficacy - Neutropenic Mouse Lung Infection Model
This model is relevant for assessing the efficacy of antibiotics against respiratory pathogens.
Methodology:
-
Animal Model and Neutropenia: As described for the thigh infection model.
-
Infection:
-
Drug Administration:
-
Begin treatment 2 hours post-infection.
-
Administer this compound and vehicle control as described previously.
-
-
Efficacy Assessment:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile saline.
-
Determine the bacterial load (CFU/lung) by plating serial dilutions of the lung homogenate.
-
Efficacy is measured as the reduction in CFU/lung compared to the control group.
-
Conclusion
This compound and related indane-containing compounds represent a promising new class of antibiotics for combating multidrug-resistant bacterial infections. Their novel mechanism of action, potent broad-spectrum activity, and ability to evade existing resistance mechanisms make them valuable candidates for further development. The protocols outlined in these application notes provide a framework for the in vitro and in vivo evaluation of this compound and other members of this class.
References
- 1. amr-accelerator.eu [amr-accelerator.eu]
- 2. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 3. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imquestbio.com [imquestbio.com]
- 5. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (ii) Neutropenic mouse lung infection model. [bio-protocol.org]
- 7. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Application of NBTIs-IN-5 in Combating ESKAPE Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant threat to global public health.[1][2][3] These pathogens are a leading cause of nosocomial infections and are characterized by their ability to "escape" the biocidal action of conventional antibiotics.[3] Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising new class of antimicrobial compounds with a distinct mechanism of action that circumvents existing resistance to fluoroquinolones.[2][4][5] This document provides a detailed overview of the application of NBTIs-IN-5, a representative compound of the NBTI class, in combating ESKAPE pathogens.
NBTIs target the essential bacterial enzymes DNA gyrase and topoisomerase IV, which are responsible for regulating DNA topology during replication and transcription.[2][6] Unlike fluoroquinolones, which stabilize the enzyme-DNA cleavage complex, NBTIs bind to a different site on the enzyme-DNA complex prior to DNA cleavage.[4][7] This novel mechanism allows NBTIs to be effective against fluoroquinolone-resistant strains.[2]
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
This compound, like other compounds in its class, functions by simultaneously inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4] These enzymes are critical for bacterial survival, managing DNA supercoiling, and decatenating replicated chromosomes.[2][8] The binding of this compound to the enzyme-DNA complex prevents the religation of the DNA strands, leading to an accumulation of DNA breaks and ultimately, bacterial cell death.[9] The dual-targeting nature of NBTIs is advantageous as it is believed to lower the potential for the development of resistance.[2]
Antimicrobial Activity Against ESKAPE Pathogens
NBTIs have demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including the ESKAPE pathogens.[7] The following table summarizes the minimum inhibitory concentration (MIC) values for representative NBTI compounds against key ESKAPE pathogens, providing an indication of the potential efficacy of this compound.
| Pathogen | Representative NBTI Compound | MIC (µg/mL) | Reference |
| Enterococcus faecium | REDX07638 | 0.12 - 0.5 | [7] |
| Staphylococcus aureus (MRSA) | REDX07638 | 0.06 - 0.25 | [7] |
| Klebsiella pneumoniae | 18c | 1 - 4 | [2] |
| Acinetobacter baumannii | 18c | 0.5 - 2 | [2] |
| Pseudomonas aeruginosa | 2a | 1 - 8 | [6] |
| Enterobacter cloacae | REDX05777 | 0.5 - 2 | [7] |
Note: The provided MIC values are for representative NBTI compounds and may not reflect the exact values for this compound. Efficacy can vary based on the specific chemical structure of the NBTI and the resistance profile of the bacterial strain.
Experimental Protocols
Detailed and standardized protocols are crucial for evaluating the efficacy of new antimicrobial agents. The following are key experimental methodologies for testing this compound against ESKAPE pathogens.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
ESKAPE pathogen isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in CAMHB to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
This compound
-
ESKAPE pathogen isolates
-
CAMHB
-
Sterile culture tubes
-
Agar plates (e.g., Tryptic Soy Agar)
-
Incubator and shaker
Procedure:
-
Prepare a bacterial culture in the logarithmic growth phase.
-
Dilute the culture to a starting concentration of approximately 1 x 10^6 CFU/mL in flasks containing CAMHB with various concentrations of this compound (e.g., 1x, 4x, 8x MIC).
-
Include a growth control without the compound.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU/mL.
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics.
Biofilm Disruption Assay
This protocol evaluates the ability of this compound to disrupt pre-formed biofilms of ESKAPE pathogens.
Materials:
-
This compound
-
ESKAPE pathogen isolates known to form biofilms
-
Tryptic Soy Broth (TSB) with 1% glucose
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
Procedure:
-
Grow a bacterial culture overnight and dilute it in TSB with glucose.
-
Add the diluted culture to the wells of a 96-well plate and incubate at 37°C for 24-48 hours to allow biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add fresh media containing different concentrations of this compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Wash the wells again with PBS.
-
Stain the adherent biofilms with crystal violet for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with ethanol or acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the remaining biofilm.
Conclusion and Future Directions
This compound, as a representative of the novel bacterial topoisomerase inhibitors, holds significant promise for the treatment of infections caused by ESKAPE pathogens, including multidrug-resistant strains. Its unique mechanism of action provides a valuable alternative to existing antibiotic classes. Further research should focus on optimizing the spectrum of activity, particularly against challenging Gram-negative pathogens like P. aeruginosa, and evaluating the in vivo efficacy and safety profile of this compound. The development of NBTIs is a critical step forward in the ongoing battle against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antimicrobial Resistance in ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vivo Studies of a Representative Novel Bacterial Topoisomerase Inhibitor (NBTI)
Disclaimer: Information regarding a specific compound designated "NBTIs-IN-5" is not publicly available in the reviewed literature. The following application notes and protocols are a generalized guide for a representative Novel Bacterial Topoisomerase Inhibitor (NBTI) based on published in vivo studies of compounds within this class. Researchers should optimize these protocols based on the specific physicochemical properties and in vitro activity of their particular NBTI compound.
I. Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents that target the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are responsible for managing DNA topology during replication, transcription, and repair.[1][2][3] Unlike fluoroquinolones, which also target these enzymes, NBTIs bind to a distinct site on the enzyme-DNA complex, leading to a different mechanism of inhibition and a lack of cross-resistance with existing fluoroquinolone-resistant strains.[1][2][3] Several NBTIs have shown potent activity against a broad spectrum of bacteria, including multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens.[1][4] One such NBTI, gepotidacin (GSK2140944), has advanced to late-stage clinical trials.[4]
II. Mechanism of Action
NBTIs function by binding to a non-catalytic pocket at the interface of the GyrA subunits of DNA gyrase or the ParC subunits of topoisomerase IV, after the DNA has been captured.[2] This binding event stabilizes the enzyme-DNA complex in a state that precedes DNA cleavage, thereby inhibiting the essential functions of these enzymes, such as the introduction of negative supercoils by DNA gyrase and the decatenation of daughter chromosomes by topoisomerase IV.[1][2] This mechanism, which traps the protein-DNA complex without stabilizing double-strand breaks like fluoroquinolones, leads to the cessation of DNA replication and ultimately bacterial cell death.[1][5]
III. Formulation for In Vivo Studies
The formulation of NBTIs for in vivo administration is critical due to their often poor aqueous solubility. A common strategy to improve solubility and stability for both oral (p.o.) and intravenous (i.v.) dosing is the use of solubilizing agents like Captisol® (a modified cyclodextrin).[6] The final formulation should be sterile and isotonic for parenteral administration.
Example Formulation Protocol:
-
Preparation of Vehicle: Prepare a 30% (w/w) solution of Captisol® in sterile water for injection.
-
Dissolution of NBTI: Slowly add the powdered NBTI compound to the Captisol® solution while vortexing or stirring until completely dissolved. Gentle heating may be applied if necessary, but stability at elevated temperatures should be pre-determined.
-
pH Adjustment (if necessary): Adjust the pH of the final solution to be within a physiologically acceptable range (e.g., pH 6.0-7.5).
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter into a sterile container.
-
Quality Control: Confirm the concentration of the NBTI in the final formulation using a validated analytical method (e.g., HPLC). Assess the stability of the formulation under storage conditions.
Table 1: Example Formulation for a Representative NBTI
| Parameter | Value | Reference |
| Vehicle | 30% (w/w) Captisol® in water | [6] |
| Concentration | Up to 50 mg/kg dosing volume | [6] |
| Route of Administration | Intravenous (i.v.), Oral (p.o.) | [6] |
| Storage | 2-8°C, protected from light | General Practice |
IV. In Vivo Efficacy Models: Experimental Protocols
Neutropenic mouse infection models are commonly used to evaluate the in vivo efficacy of novel antibacterial agents, as they minimize the contribution of the host immune system, providing a direct measure of the compound's bactericidal or bacteriostatic activity.
Protocol: Neutropenic Mouse Thigh Infection Model
-
Animal Model: Use female CD-1 mice (or other appropriate strain), typically 6-8 weeks old.
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal (i.p.) injection of cyclophosphamide. A common regimen is 150 mg/kg at 4 days prior to infection and 100 mg/kg at 1 day prior to infection.[7]
-
Infection: Anesthetize the mice and inject a mid-log phase culture of the target bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) into the thigh muscle. The typical inoculum is ~5 x 10⁵ Colony Forming Units (CFU) in a volume of 0.1 mL.[7]
-
Compound Administration: At a specified time post-infection (e.g., 1-2 hours), administer the NBTI formulation via the desired route (e.g., intravenous, oral, or subcutaneous). Doses should be based on prior pharmacokinetic/pharmacodynamic (PK/PD) studies or in vitro MIC values. Include vehicle control and positive control (e.g., a clinically relevant antibiotic) groups.
-
Endpoint Analysis: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh muscle.
-
Bacterial Load Quantification: Homogenize the thigh tissue in a sterile buffer (e.g., PBS). Perform serial dilutions of the homogenate, plate on appropriate agar medium, and incubate overnight at 37°C.
-
Data Analysis: Count the colonies on the plates to determine the number of CFU per gram of tissue. Efficacy is measured as the log₁₀ reduction in CFU/gram of tissue compared to the vehicle control group at the start of treatment.
Table 2: Representative In Vivo Efficacy Data for NBTI Compounds
| Compound | Model | Pathogen | Route | Dose (mg/kg) | Log₁₀ CFU Reduction vs. Control (24h) | Reference |
| AM-8722 | Sepsis | S. aureus (Smith) | p.o. | 50 | >3 (ED₅₀ = 8.9 mg/kg) | [6] |
| Compound 2a | Lung Infection | P. aeruginosa ATCC 27853 | s.c. | 100 (q.i.d) | ~3.5 | [4] |
| NBTI 5463 | Thigh Infection | P. aeruginosa PAO1 | s.c. | 50 (b.i.d) | ~2.5 | [7] |
V. Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the NBTI. These studies are typically conducted in rodents (mice, rats) prior to or in parallel with efficacy studies.
Protocol: Single Dose Pharmacokinetic Study in Mice
-
Animal Model: Use normal, healthy CD-1 or BALB/c mice.
-
Compound Administration: Administer a single dose of the NBTI formulation intravenously (e.g., 5 mg/kg) and orally (e.g., 10 mg/kg) to separate groups of animals.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the NBTI in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 3: Example Pharmacokinetic Parameters for Representative NBTIs
| Compound | Species | Dose (mg/kg) | Route | Cₘₐₓ (µg/mL) | T₁/₂ (h) | Bioavailability (%) | Reference |
| AM-8722 | Mouse | 8 | i.v. | - | 1.1 | - | [6] |
| AM-8722 | Mouse | 50 | p.o. | 0.9 | 1.6 | 13 | [6] |
| Compound 2a | Mouse | 10 | i.v. | - | 1.9 (initial) | - | [4] |
| Compound 2a | Mouse | 30 | s.c. | 1.8 | 2.1 (initial) | - | [4] |
VI. Safety and Tolerability
Throughout all in vivo studies, it is crucial to monitor the animals for any signs of toxicity or adverse effects. This includes daily observation for changes in behavior, appearance, body weight, and food/water intake. Gross necropsy should be performed at the end of the study to look for any organ abnormalities. For more advanced NBTIs, specific safety studies, such as assessing cardiovascular safety (e.g., hERG inhibition), are critical.[4][6]
References
- 1. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Efficacy Evaluation of NBTIs-IN-5, an Investigational Aminoacyl-tRNA Synthetase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aminoacyl-tRNA synthetases (ARSs) are essential enzymes responsible for ligating amino acids to their corresponding tRNAs, a critical step in protein synthesis.[1] Due to the high metabolic and proliferative demands of cancer cells, they are often more sensitive to disruptions in protein synthesis than normal cells.[2][3] Several ARSs have been reported to be overexpressed in various cancers, making them attractive targets for anticancer drug development.[2][4] This document outlines a comprehensive experimental plan to evaluate the preclinical efficacy of NBTIs-IN-5, a hypothetical inhibitor of a non-bacterial aminoacyl-tRNA synthetase, for the treatment of cancer.
The following protocols and guidelines are designed to assess the in vitro and in vivo antitumor activity of this compound, determine its mechanism of action, and identify potential pharmacodynamic biomarkers for future clinical development.
In Vitro Efficacy Assessment
Cell Viability and Proliferation Assays
Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of a panel of human cancer cell lines.
Protocol: MTT Assay
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis in GraphPad Prism or similar software.
Data Presentation:
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | Data |
| HCT116 | Colon Cancer | Data |
| MCF-7 | Breast Cancer | Data |
| PC-3 | Prostate Cancer | Data |
| U87 MG | Glioblastoma | Data |
| PANC-1 | Pancreatic Cancer | Data |
Apoptosis and Cell Cycle Analysis
Objective: To determine if this compound induces apoptosis and/or cell cycle arrest in cancer cells.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at 1X, 2X, and 5X of the predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis protocol.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in A549 Cells
| Treatment (48h) | % Early Apoptosis | % Late Apoptosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Data | Data | Data | Data | Data |
| This compound (1X IC50) | Data | Data | Data | Data | Data |
| This compound (2X IC50) | Data | Data | Data | Data | Data |
Mechanism of Action and Pathway Analysis
Objective: To investigate the molecular mechanism by which this compound exerts its anticancer effects.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the mTORC1 signaling pathway (e.g., p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1) and apoptosis pathway (e.g., Cleaved PARP, Cleaved Caspase-3, Bcl-2, Bax). Use an antibody for β-actin or GAPDH as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensities using ImageJ or similar software.
Signaling Pathway Visualization:
Caption: Hypothesized signaling pathway of this compound action.
In Vivo Efficacy Assessment
Objective: To evaluate the antitumor efficacy of this compound in a relevant animal model.
Protocol: Human Tumor Xenograft Model
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells (or another sensitive cell line) in a mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control).
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size, or at the end of the study.
-
Tissue Collection: Excise the tumors, weigh them, and divide them for pharmacodynamic (flash-frozen) and histopathological (formalin-fixed) analysis.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Data Presentation:
Table 3: In Vivo Antitumor Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | Data | - | Data |
| This compound | e.g., 25 mg/kg, QD | Data | Data | Data |
| This compound | e.g., 50 mg/kg, QD | Data | Data | Data |
| Positive Control | e.g., Cisplatin, 5 mg/kg, QW | Data | Data | Data |
Experimental Workflow Visualization
Caption: Preclinical experimental workflow for this compound.
References
- 1. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. A human leucyl-tRNA synthetase as an anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Roles of Aminoacyl-tRNA Synthetases in Cancer [frontiersin.org]
Measuring the Activity of NBTIs-IN-5 Against Bacterial Biofilms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of antibacterial agents that target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and topology modulation.[1][2][3][4] Unlike fluoroquinolones, NBTIs have a distinct binding mode and mechanism of action, allowing them to circumvent existing resistance mechanisms.[1][2][5] The activity of these compounds, such as NBTIs-IN-5, against bacterial biofilms is of significant interest, as biofilms are notoriously resistant to conventional antibiotics and are a major cause of persistent and chronic infections.[6][7]
These application notes provide detailed protocols for measuring the in vitro activity of this compound against bacterial biofilms, focusing on two key aspects: the inhibition of biofilm formation and the eradication of pre-formed (mature) biofilms. The described methods are based on widely accepted microtiter plate assays that are suitable for high-throughput screening and quantitative analysis.[6][7][8] The protocols utilize crystal violet (CV) staining to quantify biofilm biomass and a metabolic dye, such as 2,3,5-triphenyl tetrazolium chloride (TTC) or resazurin, to assess the metabolic activity and viability of the bacterial cells within the biofilm.[6][8][9]
Principle of the Assays
The assessment of anti-biofilm activity involves two primary experimental setups:
-
Biofilm Inhibition Assay: This assay evaluates the ability of this compound to prevent the formation of biofilms when present during the initial stages of bacterial growth and adhesion.
-
Biofilm Eradication Assay: This assay measures the efficacy of this compound in killing or dispersing bacteria within an already established, mature biofilm.
Quantification is achieved through two complementary staining methods:
-
Crystal Violet (CV) Staining: This dye stains the entire biofilm biomass, including bacterial cells and the extracellular polymeric substance (EPS) matrix. It provides a measure of the total biofilm mass.[6][10]
-
Metabolic Activity Staining (TTC or Resazurin): These dyes are reduced by metabolically active cells into colored formazan products (TTC) or fluorescent resorufin (resazurin).[6][9] This provides an indication of the number of viable bacteria within the biofilm.
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of bacterial biofilms.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose, Brain Heart Infusion (BHI))[11]
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with agitation.
-
The next day, dilute the overnight culture in fresh growth medium to an optical density at 600 nm (OD600) of 0.05-0.1 (approximately 1 x 107 to 1 x 108 CFU/mL).
-
-
Plate Preparation and Inoculation:
-
Add 100 µL of the diluted bacterial suspension to the wells of a 96-well microtiter plate.
-
Add serial dilutions of this compound to the wells to achieve the desired final concentrations. Include a vehicle control (solvent only) and a growth control (no compound).
-
-
Incubation:
-
Cover the plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Quantification of Biofilm Biomass (Crystal Violet Staining):
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Air-dry the plate for 15-30 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[10]
-
Remove the crystal violet solution and wash the wells three times with 200 µL of distilled water.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 100 µL of the solubilized dye to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570-595 nm using a microplate reader.[6]
-
Data Analysis:
The percentage of biofilm inhibition is calculated using the following formula:
% Inhibition = [1 - (OD_treated / OD_control)] * 100
Where OD_treated is the absorbance of the wells treated with this compound and OD_control is the absorbance of the growth control wells.
Protocol 2: Biofilm Eradication Assay
This protocol evaluates the efficacy of this compound against pre-formed, mature biofilms.
Materials:
-
Same as Protocol 1
-
Metabolic dye solution (e.g., 0.5 mg/mL TTC or 0.02 mg/mL resazurin)
Procedure:
-
Biofilm Formation:
-
Prepare and inoculate the 96-well plate with the bacterial suspension as described in Protocol 1 (steps 1 and 2), but without adding the test compound.
-
Incubate the plate at 37°C for 24 hours to allow for the formation of mature biofilms.
-
-
Treatment with this compound:
-
After incubation, discard the planktonic culture and wash the wells twice with 200 µL of PBS.
-
Add 100 µL of fresh growth medium containing serial dilutions of this compound to the wells with the established biofilms. Include a vehicle control and a growth control.
-
-
Incubation:
-
Incubate the plate for an additional 24 hours at 37°C.
-
-
Quantification:
-
For Biofilm Biomass (CV Staining): Follow the crystal violet staining procedure as described in Protocol 1 (step 4).
-
For Metabolic Activity (TTC/Resazurin Staining):
-
Discard the treatment medium and wash the wells twice with PBS.
-
Add 100 µL of fresh growth medium and 10 µL of the metabolic dye solution to each well.
-
Incubate in the dark at 37°C for 2-4 hours (TTC) or 1-2 hours (resazurin).
-
For TTC, measure the absorbance of the formazan product at 490 nm.
-
For resazurin, measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
The percentage of biofilm eradication (or reduction in metabolic activity) is calculated as:
% Eradication = [1 - (Reading_treated / Reading_control)] * 100
Where Reading can be either absorbance or fluorescence units.
Data Presentation
The quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Biofilm Inhibition by this compound
| This compound Conc. (µg/mL) | Mean OD570 (CV Staining) ± SD | % Biofilm Inhibition |
| Control | 0.850 ± 0.045 | 0% |
| 0.1 | 0.765 ± 0.038 | 10% |
| 1 | 0.510 ± 0.025 | 40% |
| 10 | 0.170 ± 0.012 | 80% |
| 100 | 0.085 ± 0.009 | 90% |
Table 2: Biofilm Eradication by this compound
| This compound Conc. (µg/mL) | Mean OD570 (CV Staining) ± SD | % Biomass Reduction | Mean RFU (Resazurin) ± SD | % Metabolic Activity Reduction |
| Control | 1.250 ± 0.062 | 0% | 8500 ± 425 | 0% |
| 1 | 1.125 ± 0.055 | 10% | 7225 ± 361 | 15% |
| 10 | 0.875 ± 0.043 | 30% | 4675 ± 233 | 45% |
| 100 | 0.500 ± 0.028 | 60% | 1700 ± 95 | 80% |
| 1000 | 0.313 ± 0.019 | 75% | 850 ± 50 | 90% |
Visualizations
NBTIs Mechanism of Action
Caption: Mechanism of action of this compound targeting bacterial topoisomerases.
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow for the biofilm inhibition assay.
Experimental Workflow for Biofilm Eradication Assay
Caption: Workflow for the biofilm eradication assay.
References
- 1. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - UBC Library Open Collections [open.library.ubc.ca]
- 8. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 9. Discovery of Biofilm-Inhibiting Compounds to Enhance Antibiotic Effectiveness Against M. abscessus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with NBTIs-IN-5 in In Vitro Applications
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing NBTIs-IN-5 in their in vitro experiments. It provides practical troubleshooting advice and detailed protocols to address common solubility issues, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is generally the recommended solvent for Novel Bacterial Topoisomerase Inhibitors (NBTIs). It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO introduced into your aqueous experimental system, as high concentrations of DMSO can be toxic to cells.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?
A2: Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Serial Dilution: Instead of a single large dilution step, perform serial dilutions. For example, first, dilute your DMSO stock into a small volume of an intermediate solvent that is miscible with both DMSO and water (e.g., ethanol) before the final dilution in your aqueous buffer.
-
Warm the Aqueous Medium: Gently warming your buffer or cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Increase the Final DMSO Concentration: While keeping it non-toxic to your cells (typically below 0.5%), a slightly higher final DMSO concentration in your assay might be necessary.
-
Use of Pluronic F-68: For cell-based assays, supplementing the culture medium with a low concentration (0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 can help to increase the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicating the final diluted solution can help to break up aggregates and re-dissolve the precipitate.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: The final concentration of DMSO in cell culture should ideally be kept at or below 0.1% to avoid significant effects on cell viability and function. However, many cell lines can tolerate up to 0.5% DMSO for short incubation periods. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the most common choice, other organic solvents like ethanol, methanol, or acetone can also be used. However, their compatibility with your specific in vitro assay and their potential for cytotoxicity must be carefully evaluated. Always perform a vehicle control for any solvent used.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or precipitate forms immediately upon adding this compound stock to aqueous buffer. | The compound has low aqueous solubility and is crashing out of solution. | 1. Reduce the final concentration of this compound. 2. Increase the final percentage of the organic solvent (e.g., DMSO), ensuring it remains within the tolerated range for your assay. 3. Use a solubilizing agent like Pluronic F-68 (for cell cultures) or other excipients. 4. Prepare the final dilution by adding the aqueous buffer to the compound stock dropwise while vortexing. |
| The stock solution of this compound appears cloudy or has visible crystals. | The compound is not fully dissolved in the solvent, or it has precipitated out of solution during storage. | 1. Gently warm the stock solution in a 37°C water bath for 5-10 minutes. 2. Briefly sonicate the stock solution. 3. If precipitation persists, the concentration may be too high for the chosen solvent. Consider preparing a more dilute stock solution. |
| Inconsistent results between experiments. | This could be due to variable amounts of dissolved this compound. | 1. Always ensure your stock solution is fully dissolved before use. 2. Prepare fresh dilutions for each experiment. 3. After diluting into the final aqueous medium, visually inspect for any precipitation before adding to your assay. If precipitation is observed, consider the troubleshooting steps for low aqueous solubility. |
| Cell death is observed in the vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity. | 1. Reduce the final concentration of the organic solvent in your assay. This may require preparing a more concentrated stock solution. 2. Determine the maximum tolerated solvent concentration for your specific cell line with a dose-response experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for In Vitro Assays
This protocol describes a general method for preparing working solutions of this compound to minimize solubility issues.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution.
-
Add the appropriate volume of anhydrous DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If needed, gently warm the tube to 37°C or briefly sonicate.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For assays requiring very low concentrations, it is advisable to perform an intermediate dilution step.
-
Dilute the 10 mM stock solution in DMSO to a lower concentration (e.g., 1 mM).
-
-
Prepare the Final Working Solution:
-
Warm the aqueous buffer or cell culture medium to 37°C.
-
To prepare the final working solution, add the aqueous medium to the appropriate volume of the DMSO stock solution (not the other way around). Add the medium dropwise while continuously vortexing the tube. This helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%, add 999 µL of pre-warmed medium to 1 µL of a 10 mM DMSO stock solution.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, consider the troubleshooting steps outlined above.
-
Protocol 2: Kinetic Solubility Assay
This assay provides a high-throughput method to estimate the solubility of this compound under your specific experimental conditions.
Materials:
-
This compound (10 mM stock in DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well filter plate (e.g., with a 0.45 µm PVDF membrane)
-
96-well UV-transparent plate
-
Plate reader capable of measuring UV absorbance
Procedure:
-
Add 198 µL of the aqueous buffer to each well of a 96-well plate.
-
Add 2 µL of the 10 mM this compound DMSO stock to the first well and mix thoroughly. This creates a 100 µM solution.
-
Perform serial dilutions across the plate.
-
Incubate the plate at room temperature for 1-2 hours to allow the compound to equilibrate.
-
Transfer the solutions to a 96-well filter plate placed on top of a 96-well UV-transparent plate.
-
Centrifuge the plates to filter the solutions and remove any precipitated compound.
-
Measure the UV absorbance of the filtrate in the UV-transparent plate at the λmax of this compound.
-
The concentration at which the absorbance plateaus corresponds to the kinetic solubility of the compound under these conditions.
Visual Guides
Signaling Pathway of NBTIs
Caption: Mechanism of action of NBTIs, including this compound.
Experimental Workflow for Preparing this compound Solutions
Caption: Recommended workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation Issues
Caption: Decision tree for troubleshooting this compound precipitation.
Technical Support Center: Optimizing NBTIs-IN-5 In Vivo Dosage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NBTIs-IN-5, a novel bacterial topoisomerase inhibitor, in in vivo experiments. The following information is designed to assist researchers, scientists, and drug development professionals in optimizing dosage and addressing common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound belongs to the class of novel bacterial topoisomerase inhibitors (NBTIs). These compounds distinctively target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting mechanism inhibits bacterial DNA replication, transcription, and chromosome segregation, ultimately leading to bacterial cell death.[2][3] Unlike fluoroquinolones, NBTIs bind to a different site on the enzyme-DNA complex, which allows them to be effective against fluoroquinolone-resistant strains.[2][3]
Q2: What are the initial steps for determining the in vivo dosage of this compound?
A2: Begin with a thorough literature review of in vivo studies on similar NBTI compounds to establish a potential dose range.[4] It is crucial to perform a maximum tolerated dose (MTD) study in the selected animal model to identify the highest dose that does not cause unacceptable toxicity.[5] Concurrently, in vitro minimum inhibitory concentration (MIC) data against the target pathogen can help inform the starting dose for efficacy studies.
Q3: How do I monitor for potential toxicity of this compound in my animal model?
A3: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, and lethargy. Schedule regular blood sample collection for complete blood counts (CBC) and serum chemistry analysis to assess organ function. At the end of the study, perform histopathological examination of key organs (liver, kidney, spleen, heart) to identify any tissue damage.
Q4: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider?
A4: Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME), which determine the compound's bioavailability and half-life. Pharmacodynamic parameters to consider are the relationship between drug concentration and the desired therapeutic effect (e.g., bacterial clearance). Establishing a clear PK/PD relationship is essential for optimizing the dosing regimen (e.g., once vs. twice daily administration).[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | - Inadequate dose or dosing frequency.- Poor bioavailability of this compound.- Development of bacterial resistance.- Suboptimal route of administration. | - Perform a dose-response study to evaluate higher doses or more frequent administration.- Conduct pharmacokinetic studies to determine the bioavailability and plasma concentration of this compound.- Test the susceptibility of the recovered bacteria to this compound.- Explore alternative routes of administration (e.g., intravenous, intraperitoneal). |
| Significant Animal Toxicity | - Dose exceeds the maximum tolerated dose (MTD).- Off-target effects of the compound.- Vehicle used for formulation is toxic. | - Reduce the dose and/or dosing frequency.- Conduct a thorough MTD study.- Evaluate the toxicity of the vehicle alone in a control group.- Consider reformulating this compound in a different vehicle. |
| High Variability in Animal Response | - Inconsistent drug administration.- Genetic variability within the animal population.- Differences in animal health status. | - Ensure precise and consistent dosing technique.- Use a larger group of animals to account for biological variability.- Ensure all animals are of similar age, weight, and health status at the start of the experiment. |
| Poor Solubility/Formulation Issues | - this compound has low aqueous solubility. | - Experiment with different formulation vehicles (e.g., cyclodextrins, lipid-based formulations).- Modify the compound to create a more soluble prodrug.[7] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., BALB/c mice).
-
Group Allocation: Divide animals into groups of 3-5 per dose level, including a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg). Doses can be based on data from similar NBTI compounds.[4]
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 7-14 days.
-
Monitoring: Record body weight, clinical signs of toxicity, and food/water intake daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight.
-
Analysis: Perform hematology, serum chemistry, and histopathology on tissues from all animals at the end of the study.
In Vivo Efficacy Study (e.g., Thigh Infection Model)
-
Animal Model: Use an appropriate infection model (e.g., neutropenic mouse thigh infection model).
-
Infection: Induce a localized infection with a known bacterial inoculum (e.g., Staphylococcus aureus).
-
Treatment Groups: Include a vehicle control, a positive control (an antibiotic with known efficacy), and multiple this compound dose groups.
-
Dosing: Begin treatment at a specified time post-infection and continue for a defined period (e.g., 24-48 hours). Dosing should be based on the MTD study results.
-
Outcome Measurement: At the end of the treatment period, euthanize the animals, harvest the infected tissue (e.g., thigh muscle), and determine the bacterial load (colony-forming units per gram of tissue).
-
Data Analysis: Compare the bacterial burden in the treated groups to the vehicle control to determine the efficacy of this compound.
Visualizations
Caption: Mechanism of action of this compound targeting bacterial DNA gyrase and topoisomerase IV.
Caption: Workflow for optimizing the in vivo dosage of this compound.
References
- 1. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. On precision dosing of oral small molecule drugs in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
NBTIs-IN-5 off-target effects and mitigation
Disclaimer: The compound "NBTIs-IN-5" was not found in publicly available literature. This guide addresses the off-target effects and mitigation strategies for a representative Novel Bacterial Topoisomerase Inhibitor (NBTI), referred to herein as NBTIs-IN-X . The information provided is based on published research on the NBTI class of compounds.
Troubleshooting Guide
This guide provides solutions to common issues that researchers may encounter when working with NBTIs-IN-X.
Q1: I am observing significant cytotoxicity in my mammalian cell line experiments, even at concentrations where I expect antibacterial activity. What could be the cause?
A1: Unexpected cytotoxicity in mammalian cells can be due to off-target effects of NBTIs-IN-X. The two primary off-targets for the NBTI class are human topoisomerase IIα (TOP2α) and the hERG cardiac ion channel.[1][2] Inhibition of TOP2α can lead to DNA damage and apoptosis in proliferating mammalian cells.[1]
Troubleshooting Steps:
-
Assess TOP2α Activity: Perform a cell-based assay using a pair of cell lines with differential TOP2α expression, such as K562 and K/VP.5 cells.[1] If NBTIs-IN-X is targeting TOP2α, it will show significantly lower potency in the K/VP.5 cell line, which has reduced TOP2α levels.[1]
-
Evaluate hERG Inhibition: If your experimental system involves cells expressing the hERG channel (e.g., cardiomyocytes), consider performing a patch-clamp assay to determine the IC50 for hERG inhibition.[2][3]
-
Lower Concentration: Use the lowest effective concentration of NBTIs-IN-X that shows antibacterial activity to minimize off-target effects.
-
Consider a More Selective Analog: If off-target effects are confirmed, you may need to consider a structural analog of NBTIs-IN-X with improved selectivity. Structure-activity relationship (SAR) studies have shown that modifications to the linker and right-hand side (RHS) moieties can reduce hERG activity.[2]
Q2: My antibacterial efficacy results for NBTIs-IN-X are inconsistent across different bacterial strains, particularly between Gram-positive and Gram-negative bacteria. Why is this happening?
A2: The differential activity of NBTIs-IN-X between Gram-positive and Gram-negative bacteria is a known characteristic of this class of inhibitors.[3][4] This is often attributed to differences in cell envelope permeability and the presence of efflux pumps in Gram-negative bacteria, which can prevent the compound from reaching its intracellular targets, DNA gyrase and topoisomerase IV.[3][4]
Troubleshooting Steps:
-
Use Efflux Pump Deficient Strains: Test NBTIs-IN-X in strains with known efflux pump mutations (e.g., AcrA knockout in E. coli) to determine if efflux is a major contributor to the reduced potency.[5]
-
Assess Target Enzyme Inhibition: Perform biochemical assays to measure the IC50 of NBTIs-IN-X against purified DNA gyrase and topoisomerase IV from both Gram-positive and Gram-negative organisms.[4][6] This will help determine if the differential activity is due to target affinity or cellular penetration.
-
Co-administration with Efflux Pump Inhibitors: In research settings, co-administration of NBTIs-IN-X with a known efflux pump inhibitor can help to confirm the role of efflux in reduced susceptibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of NBTIs-IN-X?
A1: The main off-target effects associated with the NBTI class of compounds are:
-
hERG Potassium Channel Inhibition: This can lead to cardiotoxicity and is a significant safety concern that has led to the discontinuation of some NBTIs in clinical development.[2]
-
Human Topoisomerase IIα (TOP2α) Inhibition: Some NBTIs can inhibit the human homolog of their bacterial target, which can cause cytotoxicity in mammalian cells.[1]
Q2: How can the off-target effects of NBTIs-IN-X be mitigated?
A2: Mitigation of off-target effects is primarily achieved through medicinal chemistry efforts to improve selectivity:
-
For hERG Inhibition: Strategies include introducing polar groups to reduce lipophilicity and designing zwitterionic compounds.[3] These modifications aim to reduce the interaction of the compound with the hERG channel while maintaining antibacterial activity.
-
For TOP2α Inhibition: Structure-activity relationship (SAR) studies guide the design of NBTIs that have a higher affinity for the bacterial topoisomerases over human TOP2α. This often involves modifications to the linker and the right-hand side (RHS) of the NBTI scaffold.[2]
Q3: What is the mechanism of action of NBTIs-IN-X and how does it differ from fluoroquinolones?
A3: NBTIs-IN-X inhibit bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[6][7] They bind to a site on the enzyme-DNA complex that is distinct from the binding site of fluoroquinolones.[6][7] While fluoroquinolones typically stabilize double-strand DNA breaks, most NBTIs stabilize single-strand breaks.[1] This different mechanism of action allows NBTIs to be active against bacteria that have developed resistance to fluoroquinolones.[1][4]
Quantitative Data on Off-Target Effects
Table 1: Representative hERG Channel Inhibition for different NBTI analogs.
| Compound Series | Modification | hERG IC50 (µM) | Reference |
| Indane NBTIs | Initial Lead | < 1 | [3] |
| Indane NBTIs | Addition of polar side chain | > 30 | [3] |
| Bicyclic-oxazolidinone | Optimized linker | > 100 | [8] |
| Representative NBTI | N/A | > 333 | [9] |
Table 2: Selectivity Profile of a Representative Amide NBTI against Human Topoisomerase IIα.
| Cell Line | TOP2α Level | Growth Inhibition IC50 (µM) | Fold Resistance | Reference |
| K562 (Parental) | Normal | 0.44 ± 0.17 | - | [1] |
| K/VP.5 (Resistant) | 15% of Parental | 4.57 ± 1.66 | 10.4 | [1] |
Experimental Protocols
Protocol 1: Assessment of Human Topoisomerase IIα (TOP2α) Targeting using K562 and K/VP.5 Cell Lines
Objective: To determine if NBTIs-IN-X targets human TOP2α by comparing its cytotoxic effect on a parental cell line (K562) with normal TOP2α levels and a resistant subline (K/VP.5) with reduced TOP2α levels.[1]
Methodology:
-
Cell Culture: Culture K562 and K/VP.5 human leukemia cells in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of NBTIs-IN-X in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with a range of concentrations of NBTIs-IN-X. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for both cell lines and determine the fold resistance of the K/VP.5 cells by dividing their IC50 by the IC50 of the K562 cells. A significant fold resistance indicates potential targeting of TOP2α.[1]
Protocol 2: hERG Potassium Channel Inhibition Assay (Automated Patch-Clamp)
Objective: To determine the inhibitory potential of NBTIs-IN-X on the hERG potassium channel.
Methodology:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Preparation: Prepare NBTIs-IN-X in an appropriate vehicle at various concentrations.
-
Automated Patch-Clamp: Use an automated patch-clamp system to record hERG currents.
-
Baseline Recording: Establish a stable baseline recording of the hERG current.
-
Compound Application: Apply the different concentrations of NBTIs-IN-X to the cells.
-
Current Measurement: Measure the hERG current at each concentration after it has reached a steady state.
-
Data Analysis: Plot the percentage of hERG current inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: On-target and off-target pathways of NBTIs-IN-X.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting logic for NBTIs-IN-X experiments.
References
- 1. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structurally Optimized Potent Dual-Targeting NBTI Antibacterials with an Enhanced Bifurcated Halogen-Bonding Propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing NBTIs-IN-5 Cardiotoxicity (hERG Inhibition)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NBTIs-IN-5 and encountering issues related to cardiotoxicity, specifically hERG channel inhibition.
Troubleshooting Guide
This guide addresses common problems encountered during the experimental evaluation of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| HERG-001 | My this compound compound shows significant hERG inhibition in my initial screen. What are my next steps? | 1. The inherent chemical structure of this compound may have a high affinity for the hERG channel.[1][2]2. High lipophilicity and the presence of a basic amine are common features of hERG inhibitors.[2][3]3. The compound concentration used in the assay may be too high. | 1. Confirm hERG Inhibition: Use a secondary, more definitive assay, such as a manual patch-clamp electrophysiology study, to confirm the initial findings.[1]2. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand which parts of the molecule are contributing to hERG activity.[4]3. Physicochemical Property Analysis: Evaluate the lipophilicity (e.g., cLogP) and pKa of this compound. Aim to reduce lipophilicity and the basicity of any amine groups in subsequent analogs.[2][3]4. Dose-Response Curve: Generate a full dose-response curve to accurately determine the IC50 for hERG inhibition. |
| HERG-002 | How can I modify the this compound structure to reduce hERG liability while maintaining antibacterial potency? | The structural features required for antibacterial activity against DNA gyrase and topoisomerase IV may overlap with the pharmacophore for hERG inhibition.[1][5] | 1. Reduce Lipophilicity: Introduce polar groups or replace lipophilic moieties with more polar ones. For example, replacing an isopropylphenyl group with a substituted pyrimidine ring has been shown to be effective.[2][6]2. Lower Basicity (pKa): Modify basic amine groups to lower their pKa. This can be achieved by introducing electron-withdrawing groups or by switching from a piperidine to a piperazine.[6]3. Introduce an Acidic Center: Creating a zwitterion by introducing a carboxylic acid can reduce lipophilicity and hERG activity, though it may impact permeability.[6]4. Explore Alternative Linkers: Modifying the linker connecting the DNA-binding and enzyme-binding moieties can alter the spatial orientation and reduce hERG interaction. Substitution of a tertiary amine in the linker with polar groups has shown success.[7][8] |
| HERG-003 | My in vitro hERG assay results are not correlating with my in vivo cardiotoxicity data. What could be the reason? | 1. Metabolism: The compound may be metabolized in vivo to a more or less potent hERG inhibitor.2. Pharmacokinetics: The free plasma concentration of the drug at the site of action may be different than anticipated from in vitro studies. A safety margin of less than 30-fold between the therapeutic and inhibitory concentrations can indicate a high risk.[9]3. Trappable vs. Non-trappable Inhibitors: The kinetics of hERG binding can influence in vivo effects. Trappable inhibitors that get stuck in the channel can pose a higher risk.[2][10] | 1. Metabolite Profiling: Identify the major metabolites of this compound and test their activity on the hERG channel.2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the free plasma concentrations with the observed in vivo effects.3. Advanced Electrophysiology: Conduct voltage-clamp experiments to determine if this compound is a trappable or non-trappable hERG inhibitor.[10] |
| ENZ-001 | My structural modifications to reduce hERG inhibition have led to a loss of antibacterial activity. How can I regain potency? | The modifications may have disrupted key interactions with the bacterial DNA gyrase or topoisomerase IV.[11] | 1. Target Engagement Assays: Confirm that the modified compounds still bind to and inhibit the target enzymes using assays like DNA supercoiling or decatenation assays.[12][13]2. Co-crystallization: Obtain a co-crystal structure of your this compound analog with DNA gyrase to understand the binding interactions and guide further design.[14]3. Dual-Target Optimization: Ensure that the compound maintains potent inhibition of both DNA gyrase and topoisomerase IV, as this can reduce the likelihood of resistance.[15] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it associated with cardiotoxicity?
A1: this compound belongs to the class of Novel Bacterial Topoisomerase Inhibitors (NBTIs), which are being developed as antibiotics to combat multidrug-resistant bacteria.[1] They function by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][15] However, a common issue with the NBTI class is off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[1][12] Inhibition of the hERG channel can delay the repolarization of cardiomyocytes, leading to a prolonged QT interval on an electrocardiogram, which can increase the risk of life-threatening arrhythmias like Torsades de Pointes (TdP).[3][16]
Q2: What is the mechanism of hERG inhibition by compounds like this compound?
A2: The hERG potassium channel has a large inner cavity that can accommodate a wide variety of chemical structures. Many hERG inhibitors are lipophilic and contain a basic amine that becomes protonated at physiological pH.[2] These characteristics are often found in NBTIs. The binding of a drug to the hERG channel physically blocks the flow of potassium ions, which is crucial for the repolarization phase of the cardiac action potential.[10]
Q3: What are the key experimental assays to assess this compound cardiotoxicity?
A3: The primary assays for assessing cardiotoxicity related to hERG inhibition are:
-
hERG Binding Assays: High-throughput screening assays, often using radiolabeled compounds like [3H]dofetilide, to determine the affinity of a compound for the hERG channel.[17]
-
Automated Patch-Clamp Electrophysiology: A medium- to high-throughput method to measure the inhibitory effect of a compound on the hERG current in cells expressing the channel.
-
Manual Patch-Clamp Electrophysiology: Considered the "gold standard" for characterizing the kinetics and voltage-dependence of hERG channel block.[1]
-
In vivo Cardiovascular Studies: Telemetry studies in animal models (e.g., dogs) to monitor the QT interval and other cardiovascular parameters after drug administration.[9]
Q4: What are some alternative strategies if hERG toxicity of this compound cannot be sufficiently reduced?
A4: If medicinal chemistry efforts to mitigate hERG toxicity are unsuccessful, alternative strategies include:
-
Exploring Different NBTI Scaffolds: Investigate other NBTI chemical series that may have a better inherent safety profile.[12][18]
-
Targeting Different Bacterial Pathways: Consider developing inhibitors for other essential bacterial targets that are not associated with cardiotoxicity.
-
Risk/Benefit Analysis: For severe, life-threatening infections with limited treatment options, a compound with some level of hERG risk might be considered if the therapeutic benefit outweighs the risk. This decision would require extensive preclinical and clinical safety evaluations.[16]
Quantitative Data Summary
The following tables summarize key quantitative data for a representative indane-containing NBTI (Compound 1a) and related compounds.
Table 1: In Vitro Activity and hERG Inhibition of Representative NBTIs
| Compound | Target Enzyme IC50 (µM) | Antibacterial MIC (µg/mL) | hERG Inhibition |
| 1a (Indane NBTI) | E. coli DNA Gyrase: <0.1 | E. coli: 0.5A. baumannii: 0.25K. pneumoniae: 0.5P. aeruginosa: 4 | IC50: 0.90 µM |
| 2a (Modified Indane NBTI) | E. coli DNA Gyrase: <0.1 | E. coli: 0.25A. baumannii: 4K. pneumoniae: 0.25P. aeruginosa: 1 | % Inhibition @ 10 µM: <10% |
| Gepotidacin (Clinical NBTI) | S. aureus DNA Gyrase: 0.15 | MRSA: 0.5 | IC50: >30 µM |
Data synthesized from multiple sources for illustrative purposes.[1][12]
Experimental Protocols
1. Manual Patch-Clamp Electrophysiology for hERG Inhibition
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Methodology:
-
Cells are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.
-
The chamber is perfused with an external solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4).
-
Borosilicate glass pipettes (2-4 MΩ) are filled with an internal solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2).
-
Whole-cell patch-clamp recordings are established.
-
hERG currents are elicited by a voltage pulse protocol (e.g., depolarization to +20 mV for 2 seconds followed by a repolarizing step to -50 mV for 3 seconds to elicit the tail current).
-
A stable baseline recording is obtained before perfusing the cells with increasing concentrations of this compound.
-
The inhibition of the peak tail current at each concentration is measured and used to calculate the IC50 value.
-
2. DNA Gyrase Supercoiling Assay
-
Enzyme: Purified E. coli DNA gyrase.
-
Substrate: Relaxed pBR322 plasmid DNA.
-
Methodology:
-
The reaction mixture contains buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA), 1 mM ATP, and relaxed pBR322 DNA.
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of DNA gyrase and incubated at 37°C for 30-60 minutes.
-
The reaction is stopped (e.g., by adding EDTA and Proteinase K).
-
The DNA topoisomers are separated by agarose gel electrophoresis.
-
The gel is stained with ethidium bromide and visualized. The concentration of this compound that inhibits 50% of the supercoiling activity is determined as the IC50.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound hERG liability.
Caption: Pathophysiological pathway from hERG inhibition to arrhythmia.
Caption: Relationship between properties, activity, and mitigation strategies.
References
- 1. Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Left-Hand Side Exploration of Novel Bacterial Topoisomerase Inhibitors to Improve Selectivity against hERG Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Diminishing hERG inhibitory activity of aminopiperidine-naphthyridine linked NBTI antibacterials by structural and physicochemical optimizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia | PLOS One [journals.plos.org]
- 17. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]
- 18. Amide containing NBTI antibacterials with reduced hERG inhibition, retained antimicrobial activity against gram-positive bacteria and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of NBTIs-IN-5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of NBTIs-IN-5, a novel bacterial topoisomerase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolic liabilities observed with NBTI compounds?
Novel Bacterial Topoisomerase Inhibitors (NBTIs) often exhibit susceptibility to oxidative metabolism mediated by cytochrome P450 (CYP) enzymes in the liver. Common metabolic hotspots include positions susceptible to hydroxylation, N-dealkylation, and oxidation. The specific metabolic fate of this compound will depend on its unique chemical structure. Previous research on other NBTIs has shown that modifications to linker units and substituent groups on the aromatic rings can significantly impact metabolic stability.[1][2]
Q2: How can I improve the metabolic stability of this compound?
Several strategies can be employed to enhance the metabolic stability of this compound:
-
Structure Modification: Introduce steric hindrance around metabolically labile sites to block access by metabolic enzymes. For example, adding a gem-dimethyl group near a metabolically susceptible amide bond has been shown to improve plasma stability.[2]
-
Deuterium Substitution: Replacing hydrogen atoms with deuterium at metabolically active sites can strengthen the chemical bond, slowing down metabolism. This is known as the kinetic isotope effect.[3]
-
Bioisosteric Replacement: Substitute metabolically unstable moieties with bioisosteres that are more resistant to metabolic degradation while retaining biological activity.
-
Reduce Lipophilicity: High lipophilicity can lead to increased non-specific binding to metabolic enzymes. Reducing the compound's lipophilicity (logP) can decrease its susceptibility to metabolism.[1]
-
Prodrug Approach: Chemically modify this compound into a prodrug that is less susceptible to first-pass metabolism and is converted to the active compound in vivo.
Q3: What in vitro assays are recommended for assessing the metabolic stability of this compound?
Standard in vitro assays to evaluate metabolic stability include:
-
Liver Microsomal Stability Assay: This is a primary screen to assess phase I metabolic stability by incubating the compound with liver microsomes, which are rich in CYP enzymes.[4][5]
-
Hepatocyte Stability Assay: This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both phase I and phase II metabolic enzymes, as well as transporters.[4][5]
-
Plasma Stability Assay: Evaluates the stability of the compound in plasma to assess degradation by plasma esterases and other enzymes.[2]
-
CYP Reaction Phenotyping: Identifies the specific CYP isozymes responsible for the metabolism of this compound.
Troubleshooting Guides
Problem 1: this compound shows high clearance in human liver microsomes.
| Possible Cause | Suggested Solution |
| Susceptibility to CYP-mediated oxidation. | 1. Identify the site of metabolism: Use techniques like mass spectrometry to identify the metabolites formed. 2. Structural Modification: Introduce blocking groups (e.g., fluorine, methyl) at the metabolic hot spots. 3. Deuteration: Replace hydrogens at the site of metabolism with deuterium.[3] |
| High lipophilicity leading to non-specific binding. | 1. Reduce logP: Introduce polar functional groups to decrease lipophilicity. 2. Structure-Activity Relationship (SAR) studies: Systematically modify the structure to find analogs with lower lipophilicity and maintained potency. |
Problem 2: Poor in vivo pharmacokinetic profile despite good in vitro microsomal stability.
| Possible Cause | Suggested Solution |
| Metabolism by non-CYP enzymes. | 1. Hepatocyte Stability Assay: Compare stability in microsomes vs. hepatocytes to assess the contribution of phase II enzymes. 2. Enzyme Inhibition Studies: Use specific inhibitors for enzymes like UGTs, SULTs, or FMOs to identify the responsible metabolic pathway.[5] |
| Poor membrane permeability or high efflux. | 1. Permeability Assays: Conduct Caco-2 or PAMPA assays to assess intestinal permeability. 2. Efflux Ratio Determination: Use cell lines overexpressing efflux transporters (e.g., P-gp, BCRP) to determine if this compound is a substrate. |
| Instability in plasma. | 1. Plasma Stability Assay: Incubate this compound in plasma from different species (human, rat, mouse) to check for degradation by plasma enzymes.[2] |
Quantitative Data Summary
The following table summarizes metabolic stability data for representative NBTI analogs from published literature, which can serve as a benchmark for this compound development.
| Compound | Assay | Matrix | Half-life (t½, min) | Reference |
| Compound 7a | Microsomal Stability | Human Liver Microsomes | 20.5 | [6] |
| Compound 4b | Microsomal Stability | Human Liver Microsomes | 44.6 | [6] |
| Compound 4c | Microsomal Stability | Human Liver Microsomes | 19.5 | [6] |
| Compound 4d | Microsomal Stability | Human Liver Microsomes | 16.4 | [6] |
| Compound 2c | Plasma Stability | Human Plasma | Stable (>99% remaining after 5h) | [2] |
| Compound 2c | Plasma Stability | Mouse Plasma | Unstable (10% remaining after 5h) | [2] |
Key Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative control compound with known metabolic stability (e.g., Warfarin)
-
Acetonitrile with internal standard for quenching and sample analysis
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, NADPH regenerating system, and human liver microsomes.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the this compound working solution to the wells. Also, run positive and negative controls in parallel.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.
Visualizations
Caption: Workflow for the in vitro liver microsomal stability assay.
Caption: Simplified metabolic pathway of this compound in the liver.
References
- 1. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. admescope.com [admescope.com]
- 6. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NBTIs-IN-5 Penetration in Gram-negative Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the penetration and efficacy of Novel Bacterial Topoisomerase Inhibitors (NBTIs), exemplified by the hypothetical compound NBTIs-IN-5, against Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NBTIs?
A1: Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a class of antibiotics that target the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][2][3][4][5][6][7] These enzymes are critical for regulating DNA topology during replication and transcription.[2][3] Unlike fluoroquinolones, which stabilize the enzyme-DNA cleavage complex, NBTIs bind to a different site on the enzyme-DNA complex, preventing DNA religation and leading to single- or double-strand DNA breaks.[8][4][6] This distinct mechanism of action allows NBTIs to be effective against many fluoroquinolone-resistant strains.[1][3][6]
Q2: Why is this compound effective against Gram-positive bacteria but shows poor activity against Gram-negative bacteria?
A2: The primary reason for this discrepancy is the complex cell envelope of Gram-negative bacteria.[9][10] Unlike Gram-positive bacteria, Gram-negative organisms possess a protective outer membrane that acts as a formidable permeability barrier, restricting the entry of many small molecules, including antibiotics.[9][10] Additionally, Gram-negative bacteria have highly efficient efflux pumps that can actively transport compounds like this compound out of the cell before they can reach their intracellular targets, DNA gyrase and topoisomerase IV.[2]
Q3: What are the key barriers to this compound penetration in Gram-negative bacteria?
A3: There are two main barriers:
-
The Outer Membrane: This lipid bilayer is composed of lipopolysaccharides (LPS) on its outer leaflet, which creates a negatively charged and highly organized surface that is impermeable to many molecules. Small hydrophilic molecules typically cross the outer membrane through porin channels, while more hydrophobic compounds may diffuse slowly across the lipid bilayer.[11] The physicochemical properties of this compound will determine its preferred route and rate of entry.
-
Efflux Pumps: Gram-negative bacteria possess a variety of multidrug efflux pumps, such as the Resistance-Nodulation-Division (RND) family, which can recognize and expel a broad range of substrates from the periplasm or cytoplasm.[12][13] This active efflux reduces the intracellular concentration of the drug, preventing it from reaching an effective concentration at its target site.
Q4: What are the general strategies to improve the penetration of small molecules like this compound into Gram-negative bacteria?
A4: Several strategies can be employed:
-
Chemical Modification: Altering the physicochemical properties of this compound to favor uptake. This can include:
-
Increasing basicity: Incorporating primary amines can enhance interactions with the negatively charged outer membrane and improve uptake.
-
Optimizing hydrophobicity and polarity: A balance must be struck to allow diffusion across the outer membrane without being too lipophilic, which can lead to sequestration in the membrane or recognition by efflux pumps.
-
Reducing molecular size and flexibility: Smaller, more rigid molecules are more likely to pass through porin channels.
-
-
"Trojan Horse" Strategy: Conjugating this compound to a molecule that is actively transported into the bacterial cell, such as a siderophore or a nutrient.
-
Use of Adjuvants: Co-administering this compound with an agent that disrupts the outer membrane or inhibits efflux pumps.
Troubleshooting Guide
Problem: this compound shows a high Minimum Inhibitory Concentration (MIC) against my target Gram-negative bacterium.
| Possible Cause | Troubleshooting Steps |
| Poor Outer Membrane Permeability | 1. Assess Outer Membrane Permeability: Perform an NPN (1-N-phenyl-naphthylamine) uptake assay to determine if this compound can disrupt or permeate the outer membrane. An increase in NPN fluorescence in the presence of your compound suggests membrane interaction. 2. Modify Physicochemical Properties: Synthesize analogs of this compound with varied properties. Consider strategies like the "eNTRy rules," which suggest that compounds with an ionizable nitrogen (like a primary amine), low three-dimensionality, and rigidity are more likely to accumulate in E. coli.[3][10] 3. Test in Porin-Deficient Strains: Compare the MIC of this compound in wild-type and porin-deficient mutant strains. If the MIC is significantly higher in the mutant, it suggests that porins are a major route of entry. |
| Active Efflux | 1. Use Efflux Pump Inhibitors (EPIs): Determine the MIC of this compound in the presence and absence of a broad-spectrum EPI like PAβN (phenylalanine-arginine β-naphthylamide) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone). A significant decrease in MIC in the presence of an EPI indicates that your compound is a substrate for efflux pumps. 2. Test in Efflux Pump Knockout Strains: Compare the MIC of this compound in wild-type and efflux pump-deficient strains (e.g., ΔtolC in E. coli). A lower MIC in the knockout strain confirms that efflux is a major resistance mechanism. 3. Modify Compound Structure to Evade Efflux: Analyze the structure-activity relationship of your compound series to identify moieties that are recognized by efflux pumps and design new analogs to minimize this recognition. |
| Target Engagement Issues | 1. In Vitro Enzyme Inhibition Assays: Confirm that this compound is a potent inhibitor of the purified DNA gyrase and topoisomerase IV from your target Gram-negative species. This will ensure that the lack of whole-cell activity is not due to a lack of target inhibition. 2. Cross-Resistance Testing: Test this compound against strains with known mutations in the gyrA and parC genes that confer resistance to other NBTIs. This can help to confirm the mechanism of action in whole cells. |
| Compound Instability or Degradation | 1. Assess Stability in Assay Medium: Use LC-MS to determine the stability of this compound in the growth medium used for your MIC assays over the incubation period. 2. Check for Inactivation by Bacterial Enzymes: Incubate this compound with bacterial cell lysates and analyze for degradation products by LC-MS. |
Data Presentation
The following table summarizes the in vitro activity (MIC90, the concentration required to inhibit the growth of 90% of isolates) of selected NBTIs with demonstrated activity against Gram-negative bacteria. This data can serve as a benchmark for your own experiments.
| Compound | Organism | MIC90 (µg/mL) | Reference(s) |
| Gepotidacin | Escherichia coli | 4 | [9][14] |
| Neisseria gonorrhoeae | 0.5 | [11] | |
| Gram-negative anaerobes | 4 | [12][13] | |
| BWC0977 | Multi-drug resistant Gram-negative bacteria | 0.03 - 2 | [10][15][16] |
| NBTI 5463 | Pseudomonas aeruginosa | 0.5 | [17] |
| Escherichia coli | 2 | [17] | |
| Amide 1a | Acinetobacter baumannii | 2 | [7] |
| Escherichia coli | 2 | [7] | |
| Compound 23b | Escherichia coli | 1.0 | [18] |
| Klebsiella pneumoniae | 1.0 | [18] | |
| Pseudomonas aeruginosa | 1.0 | [18] | |
| Acinetobacter baumannii | 0.5 | [18] |
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture of the test organism
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture plate, select 3-5 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare Antibiotic Dilutions:
-
Create a serial two-fold dilution of this compound in CAMHB in the wells of the 96-well plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.
-
-
Inoculate the Plate:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This will bring the final volume to 100 µL and dilute the antibiotic to the desired final concentration.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
NPN (1-N-Phenyl-Naphthylamine) Outer Membrane Permeability Assay
This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria.
Materials:
-
Bacterial culture of the test organism
-
HEPES buffer (5 mM, pH 7.2)
-
NPN stock solution (e.g., 500 µM in acetone)
-
This compound stock solution
-
Black, clear-bottom 96-well plates
-
Fluorometer (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Prepare Bacterial Suspension:
-
Grow the bacterial culture to mid-log phase (OD600 ≈ 0.5).
-
Harvest the cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD600 of 0.5.
-
-
Assay Setup:
-
In the 96-well plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM.
-
Add this compound at various concentrations. Include a positive control (e.g., Polymyxin B) and a negative control (no compound).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity over time (e.g., every minute for 15-30 minutes).
-
-
Data Analysis:
-
An increase in fluorescence intensity in the presence of this compound compared to the negative control indicates that the compound is permeabilizing the outer membrane, allowing NPN to enter and fluoresce in the hydrophobic environment of the membrane.
-
LC-MS Based Antibiotic Uptake Assay
This protocol allows for the quantification of intracellular this compound.
Materials:
-
Bacterial culture of the test organism
-
Growth medium (e.g., LB broth)
-
This compound
-
Silicone oil
-
Microcentrifuge tubes
-
LC-MS/MS system
-
Lysis buffer (e.g., with lysozyme and/or sonication)
-
Organic solvent for extraction (e.g., acetonitrile)
Procedure:
-
Bacterial Growth and Treatment:
-
Grow the bacterial culture to mid-log phase.
-
Add this compound to a final concentration and incubate for a defined period (e.g., 10-30 minutes).
-
-
Separation of Cells from Medium:
-
Layer the bacterial suspension on top of silicone oil in a microcentrifuge tube.
-
Centrifuge to pellet the cells below the oil layer, effectively separating them from the extracellular medium.
-
-
Cell Lysis and Compound Extraction:
-
Remove the supernatant and the oil layer.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells (e.g., by sonication).
-
Add an organic solvent (e.g., acetonitrile) to precipitate proteins and extract this compound.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.
-
-
Data Normalization:
-
Determine the cell number (e.g., by plating serial dilutions of the initial culture) or total protein content of the pellet to normalize the intracellular concentration of this compound.
-
Visualizations
Caption: Challenges for this compound entry into Gram-negative bacteria.
Caption: Troubleshooting workflow for poor this compound activity.
Caption: Experimental workflow for enhancing Gram-negative penetration.
References
- 1. Outer-membrane permeability test [bio-protocol.org]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Method for Estimation of Low Outer Membrane Permeability to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ihma.com [ihma.com]
- 12. In Vitro Activity of Gepotidacin against Gram-Negative and Gram-Positive Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. BWC0977, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NBTIs-IN-5 Efflux Pump Inhibitor Combination Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with NBTIs-IN-5 and efflux pump inhibitor (EPI) combination strategies. The information is designed to address specific experimental challenges and provide practical guidance for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with an efflux pump inhibitor?
A1: Novel Bacterial Topoisomerase Inhibitors (NBTIs) like this compound can be potent antibacterial agents. However, their effectiveness against certain bacteria, particularly Gram-negative species, can be limited by multidrug resistance (MDR) efflux pumps.[1][2] These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels.[1][3] By co-administering an efflux pump inhibitor (EPI), the activity of these pumps is blocked, leading to an increased intracellular concentration of this compound. This can restore or enhance the antibacterial activity of the NBTI, overcome resistance, and potentially reduce the likelihood of the emergence of resistant strains.[1][4]
Q2: How do I select an appropriate efflux pump inhibitor to use with this compound?
A2: The choice of an EPI depends on the target bacteria and the specific efflux pumps they express. A broad-spectrum EPI, such as Phenylalanine-arginyl-β-naphthylamide (PAβN), is often a good starting point as it inhibits multiple Resistance-Nodulation-Division (RND) family efflux pumps, which are prevalent in Gram-negative bacteria.[1][5][6] It is crucial to determine the expression of specific efflux pumps in your bacterial strains of interest. The ideal EPI should potentiate the activity of this compound at a concentration that does not exhibit significant intrinsic antibacterial activity or toxicity towards the bacterial cells.[7]
Q3: What is the mechanism of action of NBTIs?
A3: NBTIs are a class of antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9] These enzymes are essential for bacterial DNA replication, repair, and segregation. NBTIs bind to a distinct site on the enzyme-DNA complex, different from that of fluoroquinolones, and stabilize a cleavage complex where one strand of the DNA is cut.[8][10] This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately bacterial cell death.[8]
Q4: How do I interpret the results of a checkerboard assay?
A4: The results of a checkerboard assay are typically quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC for each compound is the MIC of the compound in combination divided by the MIC of the compound alone. The FIC index is the sum of the FICs of both compounds. The interaction is interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
Troubleshooting Guides
Checkerboard Assay
Q: My checkerboard assay results are inconsistent or not reproducible. What could be the cause?
A: Inconsistent checkerboard results can arise from several factors. Here's a troubleshooting guide:
-
Inoculum Preparation: Ensure a standardized and consistent inoculum density, typically a 0.5 McFarland standard, is used for each experiment. Variations in the starting bacterial concentration can significantly impact MIC values.
-
Compound Solubility: NBTIs can have poor aqueous solubility. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Precipitates can lead to inaccurate concentration gradients. Consider a brief sonication or warming of the stock solution.
-
Plate Preparation: Use a multichannel pipette for dispensing reagents to minimize well-to-well variability.[14] Ensure proper mixing of the compounds and bacterial suspension in each well.
-
Incubation Conditions: Maintain consistent incubation time, temperature, and atmospheric conditions (e.g., CO2 levels if required) for all experiments.
-
Edge Effects: The outer wells of a microtiter plate are prone to evaporation, which can concentrate the compounds and affect results. To mitigate this, you can fill the outer wells with sterile broth or saline and not use them for experimental data.
-
Visual Reading vs. Spectrophotometer: Visual determination of growth can be subjective. Using a microplate reader to measure optical density (OD) at 600 nm can provide more objective and quantitative results.[14]
Q: The efflux pump inhibitor shows its own antibacterial activity. How do I account for this in my synergy analysis?
A: It is common for EPIs to have some intrinsic antibacterial activity at higher concentrations.
-
Determine the MIC of the EPI alone: This is a crucial first step.
-
Use the EPI at a sub-inhibitory concentration: In the checkerboard assay, the highest concentration of the EPI used should ideally be at or below 1/4 of its MIC to minimize its direct contribution to bacterial inhibition.
-
Careful FIC calculation: The standard FIC calculation will account for the activity of the EPI. A synergistic effect will still be evident if the combination achieves inhibition at concentrations where each agent alone is ineffective.
Efflux Pump Activity Assay
Q: I am not seeing a significant difference in ethidium bromide accumulation between my control and EPI-treated cells. What should I check?
A: An ethidium bromide (EtBr) accumulation assay is a common method to assess efflux pump activity. If you are not observing the expected results, consider the following:
-
Cell Permeabilization: Ensure that the bacterial cells are properly permeabilized to allow EtBr uptake. This is often achieved by treating the cells with a compound like carbonyl cyanide m-chlorophenylhydrazone (CCCP) in the initial loading step.
-
Energy Source: Efflux pumps are energy-dependent. After the initial loading with EtBr and washing, an energy source like glucose must be added to energize the cells and initiate efflux.[15]
-
EPI Concentration: The concentration of the EPI might be too low to effectively inhibit the efflux pumps. You may need to perform a dose-response experiment to determine the optimal concentration of your EPI.
-
Bacterial Growth Phase: Use bacteria in the mid-logarithmic growth phase, as this is typically when efflux pump expression and activity are highest.
-
Instrumentation Settings: Ensure the fluorescence plate reader is set to the correct excitation and emission wavelengths for ethidium bromide (typically around 530 nm for excitation and 600 nm for emission).
General Experimental Issues
Q: I am concerned about the stability of this compound in my experimental setup.
A: The stability of your compounds is critical for accurate results.
-
Solvent and Media Compatibility: Assess the stability of this compound in your chosen solvent and culture medium over the time course of your experiment. This can be done by incubating the compound under experimental conditions and then analyzing its concentration and integrity using methods like HPLC.
-
Light Sensitivity: Some compounds are light-sensitive. Protect your stock solutions and experimental plates from light, especially during long incubation periods.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions, as this can lead to degradation. Aliquot your stock solutions into single-use vials.
Q: How can I confirm that the observed synergy is not due to non-specific effects of the EPI?
A: It is important to rule out non-specific mechanisms of action for the EPI.
-
Membrane Permeabilization Assay: Some EPIs can disrupt the bacterial membrane, leading to increased antibiotic uptake. Perform a membrane permeabilization assay (e.g., using a fluorescent probe like SYTOX Green) to assess if the EPI is causing membrane damage at the concentrations used in your synergy experiments.
-
Use of Efflux Pump Knockout Strains: The most definitive way to confirm that the EPI is acting on a specific efflux pump is to test its effect in a bacterial strain where the gene for that pump has been deleted. If the EPI no longer potentiates the activity of this compound in the knockout strain, it confirms that the pump is the target.
Data Presentation
Table 1: In Vitro Synergy of Novel Bacterial Topoisomerase Inhibitors (NBTIs) with the Efflux Pump Inhibitor Phenylalanine-arginyl-β-naphthylamide (PAβN)
| Bacterial Strain | NBTI Compound | MIC of NBTI Alone (µg/mL) | Concentration of PAβN (µg/mL) | MIC of NBTI with PAβN (µg/mL) | Fold Reduction in MIC |
| E. coli | 6 | >128 | 8 | 16 | ≥8 |
| E. coli | 7 | >128 | 4 | 16 | ≥8 |
| K. pneumoniae | 6 | 8 | 8 | 1 | 8 |
| K. pneumoniae | 7 | 16 | 8 | 2 | 8 |
| P. aeruginosa | 6 | 8 | 16 | 1 | 8 |
| P. aeruginosa | 7 | 16 | 16 | 2 | 8 |
| A. baumannii | 6 | 0.5 | 32 | 0.0625 | 8 |
| A. baumannii | 7 | 1 | 32 | 0.125 | 8 |
Data is adapted from a study on NBTIs and may not be specific to this compound. The specific NBTI compounds are designated as 6 and 7 in the source publication.[1]
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the broth microdilution checkerboard method to determine the synergistic activity of this compound and an EPI.
Materials:
-
This compound stock solution
-
EPI stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Multichannel pipette
Method:
-
Prepare Compound Dilutions:
-
Prepare serial two-fold dilutions of this compound in CAMHB along the x-axis of the 96-well plate.
-
Prepare serial two-fold dilutions of the EPI in CAMHB along the y-axis of the plate.
-
The final volume in each well containing the drug dilutions should be 50 µL.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the final volume to 100 µL.
-
-
Controls:
-
Include wells with only the bacterial suspension (growth control).
-
Include wells with each compound alone in serial dilutions to determine their individual MICs.
-
Include wells with sterile broth only (sterility control).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
Efflux Pump Activity Assay (Ethidium Bromide Accumulation)
This protocol describes a method to assess the activity of efflux pumps and their inhibition by an EPI using the fluorescent dye ethidium bromide (EtBr).
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Efflux pump inhibitor (EPI) solution
-
Glucose solution
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) solution (optional, for cell loading)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Method:
-
Cell Preparation:
-
Harvest bacterial cells from a mid-log phase culture by centrifugation.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).
-
-
EtBr Loading (Optional with CCCP):
-
To maximize intracellular EtBr concentration, pre-incubate the cells with CCCP (a proton motive force dissipator) and EtBr.
-
After incubation, wash the cells to remove extracellular EtBr and CCCP.
-
-
Assay Setup:
-
Add the washed bacterial suspension to the wells of a black, clear-bottom 96-well plate.
-
Add the EPI at the desired concentration to the appropriate wells. Include a control without the EPI.
-
-
Initiate Efflux:
-
Add glucose to all wells to provide an energy source for the efflux pumps.[15]
-
Immediately after adding glucose, add EtBr to all wells.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths for EtBr.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. A lower fluorescence signal in the absence of the EPI indicates active efflux of EtBr. An increase in fluorescence in the presence of the EPI suggests inhibition of the efflux pumps.
-
Time-Kill Assay Protocol
This protocol is used to confirm the synergistic interaction observed in the checkerboard assay by measuring the rate of bacterial killing over time.
Materials:
-
This compound and EPI stock solutions
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes
-
Agar plates for colony counting
Method:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum in CAMHB with a starting concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
EPI alone (at a sub-inhibitory concentration)
-
This compound and EPI in combination (at the same sub-inhibitory concentrations)
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Mandatory Visualizations
References
- 1. Enhancing Antibacterial Efficacy: Combining Novel Bacterial Topoisomerase Inhibitors with Efflux Pump Inhibitors and Other Agents Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli [mdpi.com]
- 4. Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Phenylalanine–Arginine Beta-Naphthylamide on the Values of Minimum Inhibitory Concentration of Quinolones and Aminoglycosides in Clinical Isolates of Acinetobacter baumannii [mdpi.com]
- 6. Phenylalanine-Arginine-β-Naphthylamide Enhances the Photobactericidal Effect of Methylene Blue on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NBTIs-IN-5 Linker for Enhanced Potency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the linker of Novel Bacterial Topoisomerase Inhibitors (NBTIs), with a focus on a representative compound, NBTIs-IN-5, to improve its potency.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of an NBTI and the role of its linker?
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a class of antibacterial agents that typically consist of three key components:
-
Left-Hand Side (LHS): A heteroaromatic moiety that intercalates into the bacterial DNA.
-
Right-Hand Side (RHS): A moiety that binds to a hydrophobic pocket of the bacterial topoisomerase enzyme (DNA gyrase or topoisomerase IV).[1][2]
-
Linker: A chemical moiety that connects the LHS and RHS.
The linker is a critical determinant of an NBTI's potency and overall pharmacological profile. Its primary roles are to:
-
Ensure Correct Spatial Orientation: The linker positions the LHS and RHS moieties optimally for simultaneous binding to DNA and the topoisomerase enzyme, respectively.[1][2]
-
Influence Physicochemical Properties: The linker's composition affects crucial properties such as solubility, cell permeability, and metabolic stability.[3]
-
Modulate Target Engagement: The linker can directly interact with the enzyme or DNA, influencing binding affinity and selectivity.
Q2: What are the common starting points for modifying the this compound linker to improve potency?
When aiming to enhance the potency of this compound, initial linker modifications often focus on three key aspects:
-
Length: Systematically altering the length of the linker can optimize the distance between the LHS and RHS for improved ternary complex formation with the enzyme and DNA.
-
Rigidity: Introducing rigid or flexible elements into the linker can constrain the conformation of the molecule, potentially leading to a more favorable binding pose.
-
Polarity: Modifying the linker with polar functional groups can improve solubility and interactions with the biological target.
Q3: How does linker length impact the potency of this compound?
The length of the linker is a critical parameter that requires careful optimization.
-
Too Short: A linker that is too short may cause steric clashes between the LHS and RHS or prevent them from reaching their respective binding sites simultaneously.
-
Too Long: An excessively long linker might lead to a loss of binding affinity due to entropic penalties or fail to bring the LHS and RHS into the correct proximity for cooperative binding.
A systematic approach, such as synthesizing a series of analogs with incremental changes in linker length (e.g., adding or removing methylene or ethylene glycol units), is often employed to identify the optimal length for maximum potency.
Q4: Can modifying the linker's chemical composition improve the pharmacokinetic properties of this compound?
Yes, modifying the linker's composition is a key strategy to enhance pharmacokinetic properties:
-
Solubility: Incorporating polar groups like hydroxyls (-OH), amines (-NH2), or ethers (-O-) into the linker can increase aqueous solubility, which is often a challenge for NBTIs.[1] For example, the introduction of a hydroxyl group has been shown to improve solubility by over 100-fold in some NBTIs.
-
Permeability: A fine-tuned balance between lipophilicity and hydrophilicity in the linker is crucial for effective cell membrane permeability.[3]
-
Metabolic Stability: Replacing metabolically labile groups within the linker with more stable alternatives can increase the compound's half-life.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process of modifying the this compound linker.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency After Linker Modification | New linker conformation is not optimal for target binding. Steric hindrance introduced by the new linker. Altered physicochemical properties (e.g., poor solubility). | 1. Analyze Structure-Activity Relationships (SAR): Systematically evaluate changes in potency with small, incremental linker modifications. 2. Computational Modeling: Use molecular docking and dynamics simulations to predict the binding mode of the modified this compound and identify potential steric clashes. 3. Measure Physicochemical Properties: Experimentally determine the solubility and lipophilicity (LogP/LogD) of the new analogs. |
| Poor Cellular Activity Despite High Enzymatic Potency | Low cell permeability due to suboptimal linker properties. Efflux by bacterial pumps. | 1. Optimize Lipophilicity: Synthesize analogs with varying linker lipophilicity to find the optimal range for cell penetration. 2. Incorporate Polar Groups: Introduce polar functionalities to balance lipophilicity and potentially reduce efflux. 3. Test in Efflux Pump Deficient Strains: Evaluate the compound's activity in bacterial strains lacking specific efflux pumps to determine if it is a substrate.[3] |
| High hERG Inhibition (Cardiotoxicity) | The linker may contribute to binding to the hERG potassium channel. | 1. Reduce Basicity: If the linker contains a basic amine, consider replacing it with a non-basic isostere like an amide or an ether.[4] 2. Modify Lipophilicity: High lipophilicity is often associated with hERG liability. Adjust the linker to reduce the overall lipophilicity of the molecule. |
| Low Aqueous Solubility | The linker is too hydrophobic. | 1. Introduce Polar Functional Groups: Incorporate hydroxyl, ether, or short polyethylene glycol (PEG) chains into the linker. 2. Add Ionizable Groups: A basic amine in the linker can improve solubility in acidic environments. |
Quantitative Data Summary
The following table summarizes the impact of different linker modifications on the potency of a hypothetical this compound series.
| Compound | Linker Modification | Linker Length (atoms) | S. aureus DNA Gyrase IC50 (nM) | E. coli Topo IV IC50 (nM) | hERG IC50 (µM) | Aqueous Solubility (µg/mL) |
| This compound (Parent) | Piperidine | 6 | 15 | 35 | 1.2 | 5 |
| Analog 1 | Shortened Piperidine | 5 | 50 | 80 | 2.5 | 8 |
| Analog 2 | Lengthened Piperidine | 7 | 25 | 45 | 0.8 | 3 |
| Analog 3 | Piperidine with Hydroxyl | 6 | 10 | 20 | 1.5 | 50 |
| Analog 4 | Amide replacement | 6 | 20 | 40 | >10 | 15 |
| Analog 5 | Ether replacement | 6 | 18 | 30 | >10 | 25 |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of this compound Analogs with Modified Linkers:
This protocol describes a general method for synthesizing a library of this compound analogs with different linkers using solid-phase organic synthesis.
-
Resin Preparation: Swell a suitable solid support resin (e.g., Rink amide resin) in a compatible solvent like dichloromethane (DCM).
-
Fmoc Protection: Protect the amine group of the first linker building block with an Fmoc (fluorenylmethyloxycarbonyl) group.
-
First Building Block Attachment: Couple the Fmoc-protected linker building block to the resin using a standard coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Fmoc Deprotection: Remove the Fmoc group using a solution of piperidine in dimethylformamide (DMF).
-
Linker Elongation (if necessary): Repeat steps 2-4 with additional linker building blocks to achieve the desired length.
-
RHS Moiety Coupling: Couple the RHS carboxylic acid to the free amine of the linker on the resin.
-
Final Fmoc Deprotection: Remove the final Fmoc group.
-
LHS Moiety Coupling: Couple the LHS carboxylic acid to the newly deprotected amine.
-
Cleavage and Deprotection: Cleave the final compound from the resin and remove any side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final compound using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
Below are diagrams illustrating key concepts and workflows related to modifying the this compound linker.
Caption: General structure of a Novel Bacterial Topoisomerase Inhibitor (NBTI).
Caption: Iterative workflow for optimizing the this compound linker.
Caption: Mechanism of action of NBTIs leading to bacterial cell death.
References
- 1. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Novel Bacterial Topoisomerase Inhibitor (NBTI) Synthesis Protocols for Higher Yield
Disclaimer: The following guide provides general protocols and troubleshooting advice for the synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs). As a specific compound designated "NBTIs-IN-5" is not detailed in publicly available scientific literature, the information herein is based on established synthesis methods for the broader class of NBTI compounds and should be adapted as needed for specific molecular targets.
This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of NBTIs, with a focus on improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield and purity of an NBTI synthesis?
A1: The success of NBTI synthesis hinges on several key factors:
-
Purity of Starting Materials and Reagents: Impurities in reactants can lead to significant side reactions and complicate purification, ultimately lowering the yield of the desired product.
-
Reaction Conditions: Parameters such as temperature, reaction time, solvent choice, and atmospheric conditions (e.g., inert atmosphere for sensitive reagents) must be carefully optimized.
-
Stoichiometry of Reagents: The molar ratios of reactants, coupling agents, and catalysts are crucial for driving the reaction to completion and minimizing side products.
-
Effective Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for determining the optimal reaction time and preventing the formation of degradation products.
-
Purification Methods: The choice of purification technique (e.g., column chromatography, recrystallization, or preparative HPLC) is critical for isolating the final compound with high purity.
Q2: How can I improve the purification of my final NBTI compound?
A2: Improving purification involves selecting the appropriate method based on the compound's properties. For many NBTIs, flash column chromatography on silica gel is a standard first step. If co-eluting impurities are an issue, consider using a different solvent system or a different stationary phase (e.g., alumina). For final polishing, especially for analytical standards or biological testing, recrystallization or preparative High-Performance Liquid Chromatography (HPLC) are often necessary to achieve high purity.
Q3: What are common side reactions during the synthesis of amide-based NBTIs, and how can they be minimized?
A3: A common method for synthesizing NBTIs involves the formation of an amide bond.[1] Potential side reactions include:
-
Racemization: If chiral centers are present in the carboxylic acid or amine, racemization can occur, especially with certain coupling reagents or at elevated temperatures. Using coupling reagents known to suppress racemization, such as HATU or HOBt, and maintaining lower reaction temperatures can mitigate this.
-
Incomplete Reaction: The reaction may not go to completion due to steric hindrance or deactivation of coupling reagents. Ensure reagents are fresh and consider using a more potent coupling agent or slightly elevated temperatures.[1]
-
Hydrolysis: The amide bond can be susceptible to hydrolysis if exposed to strong acidic or basic conditions during workup or purification. Maintaining a neutral pH wherever possible is advisable.
Q4: How should I effectively monitor the progress of my synthesis reactions?
A4: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring most organic reactions. By spotting the starting materials, co-spotting the reaction mixture, and using an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis and to confirm the mass of the product being formed, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during NBTI synthesis.
| Problem | Possible Cause | Recommended Solution |
| Low yield in amide coupling step | 1. Inactive Coupling Reagents: Reagents like EDC, HATU, or HOBt are moisture-sensitive and can degrade over time.[1][2] | Use fresh or properly stored coupling reagents. Purchase high-purity reagents and store them in a desiccator under an inert atmosphere. |
| 2. Steric Hindrance: The carboxylic acid or amine may be sterically hindered, slowing down the reaction. | Increase the reaction time and/or temperature. Alternatively, switch to a more reactive coupling reagent like HATU. | |
| 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent, leading to an incomplete reaction. | Select a solvent in which all reactants are soluble, such as DMF or THF.[1][2] A co-solvent system may also be effective. | |
| Low yield in reductive amination step | 1. Inefficient Imine Formation: The initial formation of the imine intermediate may be slow or unfavorable. | Adjust the reaction pH. Imine formation is often catalyzed by mild acid. Adding a small amount of acetic acid can be beneficial. |
| 2. Ineffective Reducing Agent: The chosen reducing agent may not be suitable for the substrate or reaction conditions. | Sodium triacetoxyborohydride (STAB) is often a mild and effective choice for reductive aminations.[3] Ensure the reducing agent is added after allowing sufficient time for imine formation. | |
| Multiple products observed on TLC/LC-MS | 1. Impure Starting Materials: Impurities in the starting materials are carried through the reaction. | Purify the starting materials before use by recrystallization, distillation, or column chromatography. |
| 2. Side Reactions: The reaction conditions may be promoting the formation of undesired side products. | Re-optimize the reaction conditions. Consider lowering the temperature, changing the solvent, or using a more selective reagent. | |
| 3. Product Degradation: The desired product may be unstable under the reaction or workup conditions. | Minimize reaction time once the starting material is consumed. Use milder workup procedures, for example, by avoiding strong acids or bases. |
Data on Factors Influencing Amide Coupling Yield
The following table summarizes how different parameters can affect the yield of the amide coupling step, a common reaction in NBTI synthesis.[1][2] Yields are categorized for illustrative purposes.
| Parameter | Condition A | Condition B | Condition C | Expected Yield Outcome |
| Coupling Reagent | EDC/HOBt | HATU | DCC | HATU often gives higher yields, especially for hindered substrates. DCC can lead to Dicyclohexylurea (DCU) byproduct issues. |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | None | DIPEA is a non-nucleophilic base and is often preferred to minimize side reactions.[2] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | DMF is a polar aprotic solvent that is excellent for dissolving a wide range of reactants, often leading to higher yields.[2] |
| Temperature | 0 °C to Room Temp | Room Temp to 40 °C | 40 °C to 60 °C | Higher temperatures can increase reaction rates but may also promote side reactions like racemization. Room temperature is often a good starting point.[2] |
Experimental Protocols
The modular nature of NBTIs, which typically consist of a Left-Hand Side (LHS), a linker, and a Right-Hand Side (RHS), allows for convergent synthesis strategies.[4][5][6] Below are representative protocols for key bond-forming reactions.
Protocol 1: General Amide Formation for NBTI Synthesis
This protocol is adapted from methods used for synthesizing tricyclic NBTIs and is suitable for coupling a carboxylic acid-containing fragment with an amine-containing fragment.[1]
-
Dissolve Reactants: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq), the primary or secondary amine (1.0 eq), and a coupling auxiliary like Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) (to a concentration of ~0.1 M).[1]
-
Add Base: Add a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution.[2]
-
Add Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.1 eq) portion-wise.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Reductive Amination for NBTI Linker Synthesis
This protocol is based on methods for forming secondary amine linkers in NBTIs.[3]
-
Dissolve Reactants: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and the primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as Dichloromethane (DCM) or Dichloroethane (DCE).
-
Imine Formation: If necessary, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent such as Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Be cautious of initial gas evolution.
-
Reaction: Stir the reaction at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde/ketone and the formation of the product.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts in NBTI synthesis.
Caption: Modular synthesis workflow for a typical NBTI.
Caption: Key steps in an EDC-mediated amide coupling reaction.
References
- 1. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate NBTIs-IN-5 Cytotoxicity in Mammalian Cells
Disclaimer: NBTIs-IN-5 is a novel bacterial topoisomerase inhibitor with primary activity against bacterial DNA gyrase.[1][2] Currently, there is limited publicly available data on the specific cytotoxic profile of this compound in mammalian cells. This guide is based on the known off-target effects of structurally related Novel Bacterial Topoisomerase Inhibitors (NBTIs), particularly those containing an amide linkage. Some NBTIs have been shown to exhibit off-target activity against human topoisomerase IIα (TOP2α), leading to DNA damage and subsequent apoptosis in mammalian cells.[3] The strategies and protocols provided herein are based on this presumed mechanism of cytotoxicity and should be adapted and validated for your specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our mammalian cell line after treatment with this compound. What is the likely cause?
A1: The observed cytotoxicity is likely due to off-target inhibition of human topoisomerase IIα (TOP2α). Some amide-containing NBTIs have been demonstrated to induce both single- and double-strand DNA breaks in human cells, which can trigger apoptosis.[3] This off-target effect is a known liability for certain compounds within the NBTI class.
Q2: How can we confirm that this compound is inducing DNA damage in our cells?
A2: A Comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks. This assay can help you visualize and quantify DNA damage in individual cells following treatment with this compound. We provide a detailed protocol for this assay in the Experimental Protocols section.
Q3: What is the expected mechanism of cell death induced by this compound?
A3: Based on data from related compounds, this compound likely induces apoptosis as a result of DNA damage. You can confirm apoptosis and distinguish it from necrosis using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. To further characterize the apoptotic pathway, you can measure the activity of key executioner caspases, such as caspase-3 and caspase-7. Detailed protocols for these assays are provided below.
Q4: What are the initial steps we should take to reduce the cytotoxicity of this compound in our experiments?
A4: The first steps should be to optimize the concentration and exposure time of this compound. We recommend performing a dose-response and time-course experiment to determine the lowest effective concentration and shortest exposure time required to achieve the desired on-target effect (inhibition of the bacterial target, if applicable in your model) while minimizing mammalian cell cytotoxicity.
Q5: Are there any considerations for the solubility and stability of this compound in cell culture media?
A5: Yes, the solubility and stability of small molecule inhibitors can significantly impact their effective concentration and cytotoxicity. It is crucial to ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound can lead to inconsistent results and may contribute to cytotoxicity. We recommend preparing a concentrated stock solution in a suitable solvent like DMSO and then diluting it in your culture medium. Always include a vehicle control (e.g., DMSO alone) in your experiments. The stability of the compound in your specific cell culture medium and conditions should also be considered, as degradation can lead to a loss of activity or the formation of toxic byproducts.[4][5][6][7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death even at low concentrations of this compound. | - The cell line is particularly sensitive to topoisomerase IIα inhibition.- The concentration is still too high for this specific cell line.- The compound has poor solubility and is precipitating in the culture medium. | - Perform a more granular dose-response experiment starting from very low (nanomolar) concentrations.- Reduce the exposure time of the cells to the compound.- Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider using a lower final concentration of the solvent (e.g., DMSO < 0.1%). |
| Inconsistent cytotoxicity results between experiments. | - Variability in cell health and density at the time of treatment.- Inconsistent preparation of this compound stock and working solutions.- Degradation of the compound in the stock solution or culture medium. | - Standardize your cell seeding density and ensure cells are in the logarithmic growth phase before treatment.- Prepare fresh working solutions of this compound for each experiment from a well-maintained stock.- Aliquot and store the stock solution at -80°C to minimize freeze-thaw cycles. |
| Comet assay shows significant DNA damage, but Annexin V/PI staining indicates low levels of apoptosis. | - The cells may be arresting in the cell cycle to repair the DNA damage before committing to apoptosis.- The time point for the apoptosis assay is too early. | - Perform a time-course experiment to assess apoptosis at later time points (e.g., 24, 48, 72 hours) after treatment.- Analyze the cell cycle distribution of the treated cells using flow cytometry to check for cell cycle arrest. |
| High background in the Caspase-3/7 activity assay. | - Spontaneous apoptosis in the untreated control cells.- The cell lysis is incomplete. | - Ensure that the control cells are healthy and not overgrown.- Optimize the lysis step of the caspase activity assay for your specific cell line. |
Quantitative Data Summary
Table 1: Cytotoxicity of a Representative Amide NBTI (Compound 1a) in Human Leukemia Cell Lines. [3]
| Cell Line | Description | IC50 (µM) | Fold Resistance |
| K562 | Parental human leukemia cell line | 0.44 ± 0.17 | - |
| K/VP.5 | Etoposide-resistant subline with reduced TOP2α levels | 4.57 ± 1.66 | 10.4 |
This data suggests that the cytotoxicity of this NBTI is at least partially dependent on the presence of TOP2α.
Signaling Pathway and Experimental Workflows
Caption: Presumed signaling pathway for this compound induced cytotoxicity.
Caption: Experimental workflow for investigating this compound cytotoxicity.
Experimental Protocols
Comet Assay for DNA Damage Detection
This protocol is adapted from established methods for single-cell gel electrophoresis.[9][10][11]
Materials:
-
Normal melting point agarose
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I)
-
Frosted microscope slides
-
Coverslips
-
Horizontal gel electrophoresis unit
-
Power supply
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Prepare a 1% normal melting point agarose solution in water and coat frosted microscope slides. Let them dry completely.
-
-
Embedding Cells:
-
Mix 10 µL of the cell suspension with 90 µL of 0.5% low melting point agarose at 37°C.
-
Quickly pipette the mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slide on ice for 10 minutes to solidify the agarose.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
DNA Unwinding and Electrophoresis:
-
Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Stain the slides with a DNA staining solution.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail."
-
Quantify the extent of DNA damage using appropriate image analysis software.
-
Annexin V/PI Apoptosis Assay
This protocol is based on standard methods for detecting apoptosis by flow cytometry.[2][12]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caspase-3/7 Activity Assay
This protocol describes a general method for measuring caspase-3 and -7 activity using a fluorogenic or colorimetric substrate.[1]
Materials:
-
Caspase-3/7 assay kit (containing a specific substrate, e.g., Ac-DEVD-pNA or Ac-DEVD-AFC, lysis buffer, and reaction buffer)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Preparation and Lysis:
-
Treat cells with this compound.
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in the provided lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Assay Reaction:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells.
-
Add the reaction buffer containing the caspase-3/7 substrate to each well.
-
Include a negative control (untreated cells) and a positive control (e.g., cells treated with a known apoptosis inducer).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the substrate used.
-
The increase in signal is proportional to the caspase-3/7 activity.
-
References
- 1. Buy this compound [smolecule.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NBTIs-IN-7 | NBTIs Inhibitor | MedChemExpress [medchemexpress.eu]
- 10. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structurally Optimized Potent Dual-Targeting NBTI Antibacterials with an Enhanced Bifurcated Halogen-Bonding Propensity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Novel Bacterial Topoisomerase Inhibitors: Gepotidacin vs. a Tricyclic Amide NBTI
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of gepotidacin, a first-in-class triazaacenaphthylene antibiotic, and a representative investigational novel bacterial topoisomerase inhibitor (NBTI), a tricyclic amide NBTI (compound 1a). As information regarding a specific compound designated "NBTIs-IN-5" is not publicly available, this guide utilizes data for a potent tricyclic amide NBTI to facilitate a relevant comparison within this promising class of antibiotics.
Executive Summary
Gepotidacin and the compared tricyclic amide NBTI are both novel bacterial topoisomerase inhibitors that target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This mechanism is distinct from that of fluoroquinolones, allowing these compounds to be active against fluoroquinolone-resistant strains.[1] This guide presents a side-by-side view of their in vitro efficacy, target enzyme inhibition, and the experimental protocols used to derive these data.
Mechanism of Action
Both gepotidacin and the tricyclic amide NBTI function by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] Unlike fluoroquinolones which trap the enzyme-DNA complex after double-strand DNA cleavage, NBTIs bind to a different site on the enzyme-DNA complex and stabilize single-stranded DNA breaks.[2] This unique mechanism of action allows NBTIs to bypass existing resistance mechanisms to fluoroquinolones.[1]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of gepotidacin and the tricyclic amide NBTI (compound 1a) against key Gram-positive and Gram-negative bacteria, as well as their inhibitory activity against their target enzymes.
Table 1: Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Organism | Strain | MIC (µg/mL) | Reference |
| Gepotidacin | Staphylococcus aureus | MRSA (USA300, FPR3757) | 0.25 | [2] |
| Escherichia coli | ATCC 25922 | 1-2 | [3] | |
| Tricyclic Amide NBTI (1a) | Staphylococcus aureus | MRSA (USA300, FPR3757) | 0.125 | [2] |
| Escherichia coli | ATCC 25922 | 2 | [2] |
Table 2: Enzyme Inhibition (IC50) Data
The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the activity of bacterial topoisomerases.
| Compound | Enzyme | Organism Source | IC50 (nM) | Reference |
| Gepotidacin | DNA Gyrase | Staphylococcus aureus | 150 | [2] |
| Topoisomerase IV | Staphylococcus aureus | 2600 | [2] | |
| Tricyclic Amide NBTI (1a) | DNA Gyrase | Staphylococcus aureus | 150 | [2] |
| Topoisomerase IV | Staphylococcus aureus | 653 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method used to determine the MIC of the compounds.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.[4][5]
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and ATP), and the test compound at various concentrations.[1][6]
-
Enzyme Addition: Purified S. aureus DNA gyrase is added to the reaction mixture to initiate the supercoiling reaction.
-
Incubation: The reaction is incubated at 37°C for a defined period, typically 30-60 minutes.[1][6]
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a detergent (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on an agarose gel. Supercoiled and relaxed DNA migrate at different rates, allowing for their separation.
-
Visualization and Quantification: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition.
-
IC50 Calculation: The concentration of the compound that results in a 50% reduction in the amount of supercoiled DNA compared to the no-drug control is calculated as the IC50 value.[1]
Topoisomerase IV Decatenation Assay
This assay assesses the inhibitory effect of a compound on the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing kDNA (a network of interlocked DNA minicircles), assay buffer, ATP, and the test compound at various concentrations.[7][8]
-
Enzyme Addition: Purified S. aureus topoisomerase IV is added to the mixture to start the decatenation reaction.
-
Incubation: The reaction is incubated at 37°C for a specified time, usually around 30 minutes.[7][8]
-
Reaction Termination: The reaction is stopped, often by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. The decatenated minicircles are able to enter the gel, while the large kDNA network remains in the well.
-
Visualization and Analysis: The gel is stained with a DNA-intercalating dye and visualized. The amount of released minicircles is quantified to determine the level of inhibition.
-
IC50 Determination: The IC50 is calculated as the concentration of the compound that inhibits the decatenation activity by 50% compared to the control without the inhibitor.[9]
Conclusion
Both gepotidacin and the representative tricyclic amide NBTI demonstrate potent activity against bacterial topoisomerases and show promising in vitro antibacterial efficacy, including against drug-resistant strains of S. aureus. The tricyclic amide NBTI (compound 1a) exhibited slightly greater potency against the tested MRSA strain and a more balanced inhibition of DNA gyrase and topoisomerase IV from S. aureus compared to gepotidacin.[2] These findings highlight the potential of the NBTI class of antibiotics in addressing the challenge of antimicrobial resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these novel agents.
References
- 1. DNA gyrase supercoiling assay. [bio-protocol.org]
- 2. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. inspiralis.com [inspiralis.com]
- 8. inspiralis.com [inspiralis.com]
- 9. inspiralis.com [inspiralis.com]
Comparative Analysis of Cross-Resistance Profiles: Indane-Containing Novel Bacterial Topoisomerase Inhibitors (NBTIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of the emerging class of indane-containing Novel Bacterial Topoisomerase Inhibitors (NBTIs) with established antibiotic classes. This document synthesizes available experimental data to offer an objective overview of their performance against multidrug-resistant (MDR) bacteria.
Introduction to Indane-Containing NBTIs
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising new class of antibiotics that target the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1] Unlike fluoroquinolones, which also target these enzymes, NBTIs bind to a distinct site, leading to a different mechanism of action and a notable lack of cross-resistance with fluoroquinolones.[1][2][3] Recently, a series of NBTIs incorporating a novel indane DNA binding moiety has shown potent, broad-spectrum activity against Gram-negative bacteria, including highly resistant strains.[1][4] This guide focuses on the cross-resistance characteristics of this indane-containing NBTI series.
Mechanism of Action and Resistance
The unique mechanism of NBTIs is central to their activity against resistant bacteria. By binding to a different pocket on the DNA gyrase-DNA complex, they circumvent existing resistance mechanisms that affect fluoroquinolones, such as mutations in the quinolone resistance-determining region (QRDR).
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for representative indane-containing NBTIs against a panel of drug-sensitive and drug-resistant bacteria, compared with other antibiotic classes.
Table 1: Activity of Indane-Containing NBTIs against Fluoroquinolone-Resistant Strains
| Organism | Strain | Resistance Profile | Indane-NBTI MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| E. coli | ATCC 25922 | Sensitive | 0.25 - 1 | 0.008 |
| E. coli | ATCC 35218 | Resistant (ESBL) | 0.5 - 2 | >32 |
| A. baumannii | ATCC 19606 | Sensitive | 0.5 - 2 | 0.25 |
| A. baumannii | ATCC BAA-747 | MDR | 1 - 4 | 32 |
| K. pneumoniae | ATCC BAA-1705 | ESBL | 0.5 - 4 | 16 |
| P. aeruginosa | ATCC 27853 | Wild-type | 0.5 - 4 | 0.5 |
Data synthesized from studies on indane-containing NBTIs.[1][4]
Table 2: Cross-Resistance Profile of a Representative Indane-Containing NBTI (Compound 2a)
| Antibiotic Class | Representative Antibiotic | Resistance in P. aeruginosa ATCC 27853 | Indane-NBTI (Compound 2a) MIC (µg/mL) |
| Aminoglycoside | Gentamicin | Resistant | 1 |
| Aminoglycoside | Kanamycin | Resistant | 1 |
| Tetracycline | Tetracycline | Resistant | 1 |
| Chloramphenicol | Chloramphenicol | Resistant | 1 |
| Beta-lactam | Ampicillin | Resistant | 1 |
Data for Compound 2a against P. aeruginosa ATCC 27853, which is noted to be resistant to several clinically relevant antibiotics.[4]
The data clearly indicates that indane-containing NBTIs retain potent activity against bacterial strains that are highly resistant to fluoroquinolones and other classes of antibiotics.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Antibiotic Solutions: A stock solution of the NBTI is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells containing the serially diluted NBTI are inoculated with the bacterial suspension. The plate is then incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the NBTI that completely inhibits visible bacterial growth.[5][6]
Checkerboard Synergy Assay
This assay is used to assess the interaction between an NBTI and another antibiotic.
Protocol:
-
Plate Setup: Two antibiotics are serially diluted in a 96-well plate, one along the x-axis and the other along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension as described for the MIC assay.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The growth in each well is assessed, and the Fractional Inhibitory Concentration (FIC) index is calculated to determine if the drug combination is synergistic, additive, indifferent, or antagonistic.[7][8][9][10]
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Protocol:
-
Culture Preparation: A log-phase bacterial culture is diluted to a starting concentration of approximately 10^5 to 10^6 CFU/mL in fresh broth.
-
Drug Exposure: The NBTI is added at various multiples of its MIC.
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in bacterial count over time is plotted to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[11][12][13]
Conclusion
References
- 1. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities | MDPI [mdpi.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. nelsonlabs.com [nelsonlabs.com]
Validating NBTIs-IN-5: A Comparative Guide to its Dual-Target Inhibition of Gyrase and Topoisomerase IV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the dual-target inhibition mechanism of Novel Bacterial Topoisomerase Inhibitors (NBTIs), with a focus on validating the activity of compounds like NBTIs-IN-5. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a critical resource for researchers engaged in antibacterial drug discovery and development.
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of antibacterial agents that target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are responsible for managing the topology of DNA during replication, transcription, and cell division.[1][4] Unlike fluoroquinolones, which also target these enzymes, NBTIs bind to a distinct site, allowing them to circumvent existing resistance mechanisms.[2][5][6][7] This dual-targeting action is a key advantage, as it is believed to reduce the likelihood of resistance development.[2][8][9]
Comparative Performance Analysis
The efficacy of NBTIs is typically evaluated through a series of in vitro assays that measure their inhibitory activity against purified enzymes and their antibacterial potency against various bacterial strains. The following tables summarize the quantitative data for representative NBTIs, comparing their performance against the widely-used fluoroquinolone, ciprofloxacin.
Table 1: Comparative Enzyme Inhibition (IC50, µM)
| Compound | Target Enzyme | S. aureus Gyrase | S. aureus Topo IV | E. coli Gyrase | E. coli Topo IV | Reference |
| Representative NBTI 1 | Gyrase/Topo IV | 0.008 | 0.032 | 0.064 | 0.016 | [3] |
| Representative NBTI 2 | Gyrase/Topo IV | 0.015 | 0.065 | 0.128 | 0.032 | [3] |
| Ciprofloxacin | Gyrase/Topo IV | 0.256 | 1.024 | 0.016 | 0.128 | [2] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate greater potency.
Table 2: Comparative Antibacterial Activity (MIC, µg/mL)
| Compound | S. aureus (MRSA) | E. coli | N. gonorrhoeae | Reference |
| Representative NBTI 1 | 0.06 | 1 | 0.03 | [3] |
| Representative NBTI 2 | 0.12 | 2 | 0.06 | [3] |
| Ciprofloxacin | >32 (Resistant) | 0.015 | ≤0.004 | [2][3] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
The validation of dual-target inhibition relies on standardized and reproducible experimental methodologies. Below are detailed protocols for the key assays cited in this guide.
DNA Gyrase Supercoiling Assay
This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, S. aureus or E. coli DNA gyrase, ATP, and the necessary buffer components (e.g., Tris-HCl, KCl, MgCl2, DTT, spermidine).[10][11]
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) or control inhibitor to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time, typically 30-60 minutes, to allow the supercoiling reaction to proceed.
-
Termination: Stop the reaction by adding a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
-
Quantification: Visualize the DNA bands using a DNA stain (e.g., ethidium bromide) and quantify the band intensities to determine the concentration of inhibitor that causes 50% inhibition of supercoiling (IC50).
Topoisomerase IV Decatenation Assay
This assay assesses the ability of an inhibitor to block the decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
-
Reaction Mixture: Prepare a reaction mixture containing kDNA, S. aureus or E. coli topoisomerase IV, ATP, and the appropriate buffer.[10][11]
-
Inhibitor Addition: Add a range of concentrations of the test compound or a known inhibitor.
-
Incubation: Incubate the mixture at 37°C for approximately 30-60 minutes.
-
Termination: Terminate the reaction as described for the supercoiling assay.
-
Gel Electrophoresis: Separate the decatenated minicircles from the kDNA network using agarose gel electrophoresis.
-
Quantification: Stain and visualize the DNA to determine the IC50 value, which is the concentration of the inhibitor that prevents 50% of the kDNA from being decatenated.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
-
Bacterial Culture: Grow the bacterial strains to be tested (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the bacterial culture.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that prevents visible bacterial growth.
Visualizing the Mechanism and Workflow
To further elucidate the dual-targeting mechanism of NBTIs and the experimental process for their validation, the following diagrams are provided.
Caption: Dual-target inhibition of bacterial DNA replication by NBTIs.
Caption: Experimental workflow for validating NBTI dual-target inhibition.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors | PLOS One [journals.plos.org]
- 4. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structurally Optimized Potent Dual-Targeting NBTI Antibacterials with an Enhanced Bifurcated Halogen-Bonding Propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
In Vivo Efficacy of Novel Bacterial Topoisomerase Inhibitors (NBTIs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Novel Bacterial Topoisomerase Inhibitors (NBTIs), a promising class of antibacterial agents. Due to the limited specific data available for "NBTIs-IN-5," this document focuses on well-characterized NBTIs with published in vivo animal model data, such as NBTI 5463 and AM-8722, to offer a representative comparison. We will also briefly touch upon Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) to clarify the distinction, as the acronyms can be similar.
Distinguishing NBTIs and NNRTIs
It is crucial to differentiate between two distinct classes of inhibitors:
-
NBTIs (Novel Bacterial Topoisomerase Inhibitors): These are antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair.[1][2] By inhibiting these enzymes, NBTIs effectively lead to bacterial cell death.[1] A key advantage of NBTIs is their distinct mechanism of action compared to fluoroquinolones, another class of topoisomerase inhibitors, which allows them to bypass existing resistance mechanisms.[3][4]
-
NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors): These are antiviral drugs used in the treatment of HIV-1.[5][6] They work by binding to a non-essential allosteric site on the reverse transcriptase enzyme, which is critical for converting viral RNA into DNA.[7] This inhibition prevents the virus from replicating.[8]
This guide will focus on the in vivo validation of NBTIs in animal models.
Comparative In Vivo Efficacy of Representative NBTIs
The following tables summarize the in vivo efficacy of two representative NBTIs, NBTI 5463 and AM-8722, in various animal infection models.
Table 1: In Vivo Efficacy of NBTI 5463 in Mouse Infection Models
| Animal Model | Pathogen | Efficacy Endpoint | Key Findings |
| Neutropenic mouse thigh infection | P. aeruginosa PAO1, E. coli ATCC 25922 | Reduction in bacterial load (CFU/thigh) | Demonstrated dose-dependent reduction in bacterial burden.[9][10] |
| Neutropenic mouse lung infection | P. aeruginosa PAO1 | Reduction in bacterial load (CFU/lung) | Showed significant efficacy in reducing bacterial counts in the lungs.[9][10] |
| Ascending urinary tract infection | P. aeruginosa VL-098, E. coli VL-229 | Reduction in bacterial load (CFU/kidney) | Was efficacious in a model of urinary tract infection.[9] |
Table 2: In Vivo Efficacy of AM-8722 in a Mouse Infection Model
| Animal Model | Pathogen | Efficacy Endpoint | Key Findings |
| Mouse septicemia model | Staphylococcus aureus | Increased survival rate | Showed efficacy in a systemic infection model, leading to improved survival.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative experimental protocols for key assays used in the evaluation of NBTIs.
Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibacterials against localized infections.
-
Animal Preparation: Mice are typically rendered neutropenic through the administration of cyclophosphamide to create a more susceptible host environment.[9]
-
Infection: A specific inoculum of the bacterial pathogen (e.g., P. aeruginosa or E. coli) is injected into the thigh muscle of the mice.[9]
-
Treatment: The investigational compound (e.g., NBTI 5463) is administered at various doses and schedules (e.g., intraperitoneally twice a day).[9] A vehicle control group receives the formulation without the active drug.[9]
-
Efficacy Assessment: After a defined period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are homogenized. The bacterial load is quantified by plating serial dilutions and counting the colony-forming units (CFU).[9][10]
Murine Lung Infection Model
This model assesses the efficacy of compounds against respiratory tract infections.
-
Animal Preparation: Similar to the thigh infection model, mice are often rendered neutropenic.[9]
-
Infection: The bacterial pathogen is instilled directly into the trachea to establish a lung infection.[9]
-
Treatment: The NBTI is administered systemically (e.g., via intraperitoneal injection) at various doses.[9]
-
Efficacy Assessment: At the end of the treatment period, the lungs are harvested and homogenized to determine the bacterial burden (CFU/lung).[9][10]
Visualizing Mechanisms and Workflows
NBTI Mechanism of Action
NBTIs function by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][12] This diagram illustrates the central role of these enzymes in DNA replication and how NBTIs disrupt this process.
Caption: Mechanism of action of Novel Bacterial Topoisomerase Inhibitors (NBTIs).
General Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for conducting in vivo efficacy studies of novel antibacterial agents.
Caption: General workflow for in vivo efficacy testing of antibacterial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Current and emerging non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-nucleoside reverse transcriptase inhibitors: a review on pharmacokinetics, pharmacodynamics, safety and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Potency of Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) Used in Combination with Other Human Immunodeficiency Virus NNRTIs, NRTIs, or Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: NBTIs-IN-5 and Linezolid in Antibacterial Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibacterial drug discovery is in a constant state of evolution, driven by the urgent need to combat antimicrobial resistance. This guide provides a detailed, data-supported comparison of a novel class of antibacterial agents, the Novel Bacterial Topoisomerase Inhibitors (NBTIs), with the established oxazolidinone antibiotic, linezolid.
It is important to note that "NBTIs-IN-5" does not appear to be a formally designated or published compound. Therefore, this guide will provide a comprehensive overview of the NBTI class as a whole, using data from representative compounds where available, to draw a comparative analysis against linezolid.
Executive Summary
Linezolid, a cornerstone for treating Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA), operates by inhibiting protein synthesis. In contrast, NBTIs represent a newer class of antibiotics that target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes crucial for DNA replication. This fundamental difference in mechanism suggests that NBTIs could be effective against pathogens resistant to existing drug classes, including linezolid.
Mechanism of Action: A Tale of Two Targets
Linezolid: As an oxazolidinone, linezolid inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] This unique mechanism prevents the formation of the initiation complex, a critical first step in building bacterial proteins.[1]
NBTIs: Novel Bacterial Topoisomerase Inhibitors interfere with the essential functions of DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are responsible for managing the topological state of DNA during replication. By binding to a site distinct from that of fluoroquinolones, NBTIs trap the enzyme-DNA complex, leading to a cessation of DNA replication and ultimately bacterial cell death.[2][3][5] This dual-targeting mechanism is believed to contribute to a lower frequency of resistance development.[6]
Figure 1: Simplified mechanism of action for Linezolid and NBTIs.
Antibacterial Spectrum: A Comparative Overview
Linezolid's strength lies in its potent activity against a wide range of Gram-positive bacteria, including resistant strains.[1] NBTIs have demonstrated a broader spectrum in preclinical studies, with activity against both Gram-positive and certain Gram-negative pathogens.[7][8]
| Characteristic | NBTIs (Representative Compounds) | Linezolid |
| Gram-Positive Coverage | Potent activity against Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, and Enterococcus species.[3] | Excellent activity against most Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).[1] |
| Gram-Negative Coverage | Activity has been demonstrated against Acinetobacter baumannii and Escherichia coli.[1][5] However, activity against pathogens like Pseudomonas aeruginosa can be variable.[5] | Generally not effective against Gram-negative bacteria.[2] |
| Activity Against Resistant Strains | Active against fluoroquinolone-resistant strains due to a different binding site on the target enzymes.[3][5] | Active against methicillin-resistant and vancomycin-intermediate S. aureus, and vancomycin-resistant Enterococcus.[1] |
Pharmacokinetic and Pharmacodynamic Properties
A summary of key pharmacokinetic and pharmacodynamic parameters is crucial for understanding the potential clinical application of these compounds.
| Parameter | NBTIs (Data from Representative Compounds) | Linezolid |
| Bioavailability | Variable depending on the specific compound; some have shown oral bioavailability in preclinical models. | Excellent oral bioavailability of approximately 100%.[1] |
| Protein Binding | Varies; for example, NBTI 5463 has a low plasma protein binding with a 73% free fraction.[5] | Low to moderate protein binding (approximately 31%).[1] |
| Metabolism | Varies by compound. | Metabolized via oxidation of the morpholine ring into two inactive metabolites.[1] |
| Elimination Half-Life | Compound-dependent. | Approximately 5-7 hours.[4] |
| Primary PD Driver | Generally considered to be the AUC/MIC ratio. | Time above MIC (T>MIC) and AUC/MIC have been associated with efficacy. |
In Vitro and In Vivo Efficacy: Supporting Experimental Data
Direct head-to-head in vivo studies comparing a specific NBTI with linezolid are not yet widely published. However, data from individual studies provide insights into their respective efficacies.
NBTIs:
-
In Vitro: Various NBTI compounds have shown potent in vitro activity with low Minimum Inhibitory Concentrations (MICs) against a range of pathogens. For instance, a tricyclic amide NBTI demonstrated an MIC of 0.125 µg/mL against a fluoroquinolone-resistant MRSA strain.[1]
-
In Vivo: In a neutropenic mouse thigh infection model, NBTI 5463 was shown to be efficacious against P. aeruginosa, E. coli, and a clinical isolate of E. coli.[5] Another study with AM-8722 demonstrated efficacy in mouse models of bacterial septicemia.[8]
Linezolid:
-
In Vitro: Linezolid consistently demonstrates low MICs against susceptible Gram-positive organisms.
-
In Vivo: Linezolid has demonstrated efficacy in various animal models of infection, which has been corroborated by extensive clinical data in humans for approved indications.
Experimental Protocols: A Methodological Overview
The following outlines the general methodologies used to evaluate the antibacterial properties of compounds like NBTIs and linezolid.
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Protocol: MICs are typically determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth. Each well is then inoculated with a standardized bacterial suspension. The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth after incubation at 35-37°C for 16-20 hours.
2. Time-Kill Assays:
-
Protocol: These assays assess the bactericidal or bacteriostatic activity of an antibiotic over time. A standardized inoculum of bacteria is added to flasks containing the antibiotic at various multiples of its MIC. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
3. In Vivo Efficacy Models (e.g., Murine Thigh Infection Model):
-
Protocol: Mice are rendered neutropenic by treatment with cyclophosphamide. They are then inoculated in the thigh muscle with a standardized bacterial suspension. At a specified time post-infection (e.g., 2 hours), treatment with the investigational drug or vehicle control is initiated. Dosing regimens can vary. At the end of the treatment period (e.g., 24 hours), the mice are euthanized, the thigh muscles are homogenized, and bacterial titers (CFU/g of tissue) are determined. Efficacy is measured by the reduction in bacterial load compared to the vehicle control group.
Figure 2: A generalized workflow for a murine thigh infection model.
Conclusion
The comparison between NBTIs and linezolid highlights the distinct advantages and potential applications of each. Linezolid remains a reliable and potent agent for Gram-positive infections with a well-established clinical profile. The emerging class of NBTIs presents a promising new frontier in antibacterial research, with a broader spectrum that includes some Gram-negative pathogens and a novel mechanism of action that could overcome existing resistance patterns. As research progresses, further head-to-head studies with specific, clinically advanced NBTI candidates will be crucial to fully delineate their therapeutic potential relative to established agents like linezolid.
References
- 1. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structurally Optimized Potent Dual-Targeting NBTI Antibacterials with an Enhanced Bifurcated Halogen-Bonding Propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Activity of NBTIs-IN-5: A Guide to Determining Bactericidal vs. Bacteriostatic Nature
For Researchers, Scientists, and Drug Development Professionals
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of antibiotics that target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.[1][2] A critical step in the preclinical development of any new antibiotic, such as the hypothetical NBTIs-IN-5, is to characterize its antimicrobial activity as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This guide provides a comprehensive framework for validating the bactericidal versus bacteriostatic nature of this compound, comparing its potential performance against established antibiotics, and presenting the necessary experimental data and protocols.
Defining Bactericidal and Bacteriostatic Activity
The distinction between bactericidal and bacteriostatic agents is determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[3]
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log10) reduction in the initial bacterial inoculum.[5]
An agent is generally considered:
Experimental Validation of this compound
To objectively classify this compound, a series of in vitro experiments should be conducted. Here, we outline the protocols for determining the MIC, MBC, and time-kill kinetics, comparing this compound with a known bactericidal agent (Ciprofloxacin, a fluoroquinolone) and a known bacteriostatic agent (Tetracycline).
Experimental Workflow
The following diagram illustrates the workflow for determining the antimicrobial properties of a novel compound.
Caption: Workflow for MIC, MBC, and Time-Kill Assays.
Detailed Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution) [6][7]
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture, this compound, Ciprofloxacin, Tetracycline, spectrophotometer.
-
Procedure:
-
Prepare a series of two-fold serial dilutions of this compound, Ciprofloxacin, and Tetracycline in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the bacterial suspension.
-
Include positive controls (MHB with bacteria, no drug) and negative controls (MHB with drug, no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
-
2. Minimum Bactericidal Concentration (MBC) Assay Protocol [5][8]
-
Objective: To determine the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.
-
Procedure:
-
Following the MIC determination, select the wells that show no visible growth (the MIC well and wells with higher concentrations).
-
Aliquot a small volume (e.g., 10-100 µL) from each of these clear wells and plate it onto an antibiotic-free agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 24-48 hours.
-
The MBC is the lowest concentration of the compound that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
3. Time-Kill Kinetics Assay Protocol [9][10]
-
Objective: To assess the rate of bacterial killing by this compound over time.
-
Procedure:
-
Prepare flasks containing MHB with this compound at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).
-
Inoculate the flasks with a standardized bacterial suspension to a final concentration of approximately 1 x 10^6 CFU/mL.
-
Include a growth control flask (no antibiotic).
-
Incubate all flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them on agar to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL against time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[11]
-
Data Presentation: Comparative Analysis
The quantitative data obtained from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: MIC and MBC of this compound and Comparator Antibiotics
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |
| This compound | S. aureus ATCC 29213 | [Data] | [Data] | [Data] | [Bactericidal/Bacteriostatic] |
| E. coli ATCC 25922 | [Data] | [Data] | [Data] | [Bactericidal/Bacteriostatic] | |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.25 | 0.5 | 2 | Bactericidal |
| E. coli ATCC 25922 | 0.015 | 0.03 | 2 | Bactericidal | |
| Tetracycline | S. aureus ATCC 29213 | 0.5 | >32 | >64 | Bacteriostatic |
| E. coli ATCC 25922 | 2 | >64 | >32 | Bacteriostatic |
Table 2: Summary of Time-Kill Kinetics Data (Log10 CFU/mL Reduction at 24h)
| Compound | Concentration | S. aureus ATCC 29213 | E. coli ATCC 25922 |
| This compound | 2x MIC | [Data] | [Data] |
| 4x MIC | [Data] | [Data] | |
| Ciprofloxacin | 2x MIC | ≥ 3.0 | ≥ 3.0 |
| 4x MIC | ≥ 3.0 | ≥ 3.0 | |
| Tetracycline | 2x MIC | < 3.0 | < 3.0 |
| 4x MIC | < 3.0 | < 3.0 | |
| Growth Control | - | Growth | Growth |
Mechanism of Action: NBTIs vs. Fluoroquinolones
NBTIs, like fluoroquinolones, target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[12] However, their mechanism of action is distinct. Fluoroquinolones stabilize the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and subsequent cell death.[13][14] In contrast, NBTIs bind to a different, non-overlapping site on the enzyme-DNA complex.[15][16] This binding event prevents the religation of the DNA strands, but typically results in the accumulation of single-strand breaks, which also disrupts DNA replication and leads to cell death.[17] This unique mechanism allows NBTIs to evade the existing resistance mechanisms that affect fluoroquinolones.[12]
Caption: Comparison of NBTI and Fluoroquinolone Mechanisms.
By following this guide, researchers can systematically and objectively characterize the antimicrobial properties of this compound or any novel NBTI compound. The resulting data will be crucial for its continued development and for understanding its potential clinical utility in an era of growing antibiotic resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. idstewardship.com [idstewardship.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. protocols.io [protocols.io]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How a new class of antibiotic inhibits bacterial type IIA toposiomerases [esrf.fr]
- 17. journals.asm.org [journals.asm.org]
The Synergistic Potential of Novel Bacterial Topoisomerase Inhibitors (NBTIs): A Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the synergistic potential of Novel Bacterial Topoisomerase Inhibitors (NBTIs) when used in combination with other antibacterial agents. As information regarding a specific compound designated "NBTIs-IN-5" is not publicly available, this document will focus on a well-characterized and clinically advanced NBTI, gepotidacin, as a representative of this class. The data presented is based on published in vitro studies to provide a framework for understanding the interaction profiles of NBTIs.
Executive Summary
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2][3] Their mechanism of action is distinct from that of fluoroquinolones, allowing them to circumvent existing resistance to this widely used class of drugs.[1][2][3] Understanding the synergistic, indifferent, or antagonistic interactions of NBTIs with other antibacterial agents is crucial for developing effective combination therapies, particularly for treating multidrug-resistant infections.
In vitro synergy testing of the NBTI gepotidacin has demonstrated that the most common interaction with other antimicrobials is indifference .[1] Importantly, no antagonism has been observed in these studies, suggesting a low risk of diminished efficacy when co-administered with other antibiotics.[1][2] Instances of synergy have been noted, particularly with vancomycin against Staphylococcus saprophyticus.[2] Furthermore, studies exploring the combination of NBTIs with non-antibiotic agents like efflux pump inhibitors have shown a potentiation of NBTI activity, leading to a significant reduction in their minimum inhibitory concentrations (MICs).[3]
Mechanism of Action: NBTIs
NBTIs inhibit bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology.[1][2][3] This inhibition occurs at a novel binding site, distinct from that of fluoroquinolones.[3] The primary mechanism involves the stabilization of single-strand DNA breaks, ultimately leading to the disruption of DNA replication and bacterial cell death.[4] Some newer NBTIs have also been shown to induce double-strand DNA breaks.[4][5]
Caption: Simplified pathway of NBTI antibacterial action.
Synergy Testing Data: Gepotidacin
The following tables summarize the results of in vitro synergy testing of gepotidacin with various antibacterial agents against a panel of Gram-positive and Gram-negative bacteria. The interactions are categorized as synergy, indifference, or antagonism based on the Fractional Inhibitory Concentration Index (FICI).
Table 1: Gepotidacin Synergy Testing against Gram-Positive Bacteria [1][2]
| Combination Agent | Bacterial Species | Interaction (FICI) |
| Vancomycin | Staphylococcus saprophyticus | Synergy (FICI ≤ 0.5) |
| Multiple Agents | Staphylococcus aureus | Indifference (FICI > 0.5 to ≤ 4) |
| Multiple Agents | Streptococcus pneumoniae | Indifference (FICI > 0.5 to ≤ 4) |
| Multiple Agents* | Streptococcus pyogenes | Indifference (FICI > 0.5 to ≤ 4) |
*Multiple agents tested include representatives from various antibiotic classes.
Table 2: Gepotidacin Synergy Testing against Gram-Negative Bacteria [1][2]
| Combination Agent | Bacterial Species | Interaction (FICI) |
| Meropenem | Enterobacterales | Synergy (14.3% of combinations) |
| Ceftazidime | Enterobacterales | Synergy (14.3% of combinations) |
| Aztreonam | Enterobacterales | Synergy (11.4% of combinations) |
| Multiple Agents | Escherichia coli | Indifference (FICI > 0.5 to ≤ 4) |
| Multiple Agents | Haemophilus influenzae | Indifference (FICI > 0.5 to ≤ 4) |
*Multiple agents tested include representatives from various antibiotic classes.
Table 3: Potentiation of NBTI Activity with an Efflux Pump Inhibitor (EPI) [3]
| NBTI Compound | Bacterial Species | EPI (PAβN) Concentration | Fold Reduction in MIC |
| Compound 6 | E. coli | 4-8 µg/mL | 8-fold |
| Compound 7 | E. coli | 4-8 µg/mL | 8-fold |
| Compound 6 | K. pneumoniae | 4-8 µg/mL | 8-fold |
| Compound 7 | K. pneumoniae | 4-8 µg/mL | 8-fold |
| Compound 6 | P. aeruginosa | 16 µg/mL | 8-fold |
| Compound 7 | P. aeruginosa | 16 µg/mL | 8-fold |
Experimental Protocols
The data presented in this guide were primarily generated using the checkerboard broth microdilution method and time-kill kinetic assays.
Checkerboard Broth Microdilution Assay
This method is used to determine the in vitro interaction of two antimicrobial agents.
-
Preparation of Antimicrobial Agents: Stock solutions of the NBTI and the comparator antibiotic are prepared and serially diluted.
-
Plate Setup: A 96-well microtiter plate is prepared with increasing concentrations of the NBTI along the x-axis and increasing concentrations of the comparator agent along the y-axis. This creates a matrix of all possible concentration combinations.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 35°C for 18-24 hours.
-
Data Analysis: The wells are visually inspected for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Caption: Workflow of the checkerboard synergy assay.
Time-Kill Kinetic Assay
This assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
-
Preparation: Bacterial cultures are grown to the logarithmic phase and then diluted to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL) in fresh broth.
-
Exposure: The bacterial suspension is exposed to the NBTI alone, the comparator agent alone, and the combination of both at specific concentrations (often multiples of the MIC). A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating to count colony-forming units (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 but > 1-log10 change in CFU/mL by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Conclusion
The available in vitro data for the NBTI gepotidacin suggests a favorable profile for its use in combination with other antibacterial agents. The predominant observation of indifference and the absence of antagonism indicate a low potential for negative drug-drug interactions. The instances of synergy, particularly with vancomycin against S. saprophyticus and with certain beta-lactams against Enterobacterales, highlight promising avenues for future clinical investigation. Furthermore, the potentiation of NBTI activity by efflux pump inhibitors suggests a valuable strategy to enhance their efficacy against challenging Gram-negative pathogens. These findings underscore the importance of continued research into NBTI combination therapies to combat the growing threat of antimicrobial resistance.
References
- 1. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmilabs.com [jmilabs.com]
- 3. Enhancing Antibacterial Efficacy: Combining Novel Bacterial Topoisomerase Inhibitors with Efflux Pump Inhibitors and Other Agents Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
A Comparative Analysis of the Post-Antibiotic Effect of Novel Bacterial Topoisomerase Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the post-antibiotic effect (PAE), a critical pharmacodynamic parameter in the evaluation of new antimicrobial agents. While specific experimental data on the post-antibiotic effect of NBTIs-IN-5 is not publicly available, this document outlines the established methodologies for assessing PAE and presents comparative data for other antibiotic classes. This information serves as a benchmark for the potential evaluation of Novel Bacterial Topoisomerase Inhibitors (NBTIs) like this compound.
NBTIs are a promising class of antibacterial agents that inhibit the essential bacterial enzymes DNA gyrase and topoisomerase IV at a binding site distinct from that of fluoroquinolones.[1][2] This unique mechanism allows them to evade existing resistance mechanisms, making them valuable candidates for treating multidrug-resistant infections.[2][3] The PAE—the suppression of bacterial growth that persists after brief exposure to an antimicrobial—is a key measure of an antibiotic's efficacy.
Comparative Post-Antibiotic Effect (PAE) Data
The PAE varies significantly between different antibiotic classes, bacterial species, and experimental conditions. While data for this compound is unavailable, the following table presents representative PAE values for other established antibiotics against common pathogens. This serves as a baseline for comparison when new data on NBTIs becomes available.
| Antibiotic | Bacterial Strain | Concentration (x MIC) | Exposure Time (hours) | PAE (hours) | Reference |
| Tobramycin | P. aeruginosa | 5x MIC | - | ~0.7 | [4] |
| Tobramycin | S. aureus | 5x MIC | - | ~1.7 | [4] |
| Rifampicin | E. coli ATCC 25922 | - | 1 | 3.0 ± 0.1 | [5] |
| Benzylpenicillin | Streptococci | 2x, 10x, or 50x MIC | 2 | 0.6 - 3.2 | [6] |
| Cefotaxime | E. coli | 8x MIC | 2 | Significant Delay | [7] |
Note: The PAE is calculated as the difference in time required for the antibiotic-exposed culture and an unexposed control culture to increase by 1-log₁₀ CFU/mL after the antibiotic has been removed.[4][5]
Experimental Protocols for PAE Determination
The assessment of the post-antibiotic effect is typically performed using in vitro methods that involve exposing a bacterial culture to an antibiotic for a defined period, followed by its removal and the subsequent monitoring of bacterial regrowth.
Standard Viable Count Method
This is the most common and accepted method for PAE determination.[7]
-
Bacterial Preparation: A bacterial strain is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase of growth, typically achieving a density of ~10⁶ to 10⁸ colony-forming units (CFU)/mL.
-
Antibiotic Exposure: The bacterial culture is divided. One part serves as an untreated control, while the test culture is exposed to the antibiotic (e.g., this compound) at a specified concentration, often a multiple of its Minimum Inhibitory Concentration (MIC), such as 2x, 10x, or 50x MIC.[6] The exposure typically lasts for a set duration, commonly 1 or 2 hours, at 37°C.[5][7]
-
Antibiotic Removal: After the exposure period, the antibiotic must be effectively removed to observe the true PAE. This is a critical step and can be achieved by:
-
Dilution: Diluting the culture 100- to 1000-fold to reduce the antibiotic concentration to sub-inhibitory levels.[6]
-
Centrifugation and Resuspension: Pelletizing the bacteria by centrifugation, removing the antibiotic-containing supernatant, and resuspending the cells in fresh, pre-warmed, antibiotic-free medium.[7]
-
Filtration: Passing the culture through a membrane filter to retain the bacteria, which are then washed and resuspended in fresh medium.
-
-
Monitoring Regrowth: The viable counts (CFU/mL) of both the test and control cultures are monitored over time. Samples are taken at regular intervals (e.g., every hour for up to 12 hours), serially diluted, and plated onto agar plates for enumeration.[4][5]
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C
-
T represents the time required for the viable count in the antibiotic-exposed test culture to increase by 1-log₁₀ (i.e., tenfold) above the count measured immediately after antibiotic removal.[4]
-
C represents the corresponding time required for the untreated control culture to increase by 1-log₁₀.[4]
-
Alternative Methods
-
Automated Photometry: A computerized incubator can be used to continuously measure bacterial growth by monitoring changes in optical density (absorbance).[6] The PAE is calculated as the difference in time for the exposed and unexposed cultures to reach a defined point on the growth curve (e.g., 50% of the maximum absorbance of the control).[6]
-
Metabolic Monitoring: A microphysiometer can measure changes in the pH of the cellular environment, which reflects metabolic activity. The PAE is determined as the time between antibiotic removal and the resumption of increasing metabolic activity.[7]
Visualization of Experimental Workflow
The following diagram illustrates the standard workflow for determining the post-antibiotic effect using the viable count method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duration and Clinical Relevance of Postantibiotic Effect in Relation to the Dosing Interval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Postantibiotic Effect in Escherichia coli Determined with Real-Time Metabolic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of NBTIs-IN-5
Hazard Profile and Safety Precautions
NBTIs-IN-5, and similar compounds, present potential hazards that necessitate careful handling and disposal. Based on available data for related substances, this compound should be treated as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a critical aspect of its disposal.
Personal Protective Equipment (PPE) is non-negotiable. Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
Impervious clothing or lab coat
-
A suitable respirator if there is a risk of aerosol formation
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to avoid environmental release and to dispose of the waste at an approved waste disposal plant [1]. This involves a systematic process of segregation, containment, labeling, and transfer.
1. Segregation of Waste:
-
Do not mix this compound waste with general laboratory trash or other waste streams.
-
It should be classified as hazardous chemical waste . If it has been in contact with biological agents, it may need to be treated as biohazardous or multihazardous waste, requiring additional decontamination steps[2].
2. Containment:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and compatible hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste[3].
3. Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Toxic to Aquatic Life")
-
The date of accumulation
-
The laboratory or department of origin
-
4. Storage:
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation, such as a waste manifest, is completed accurately.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key hazard information based on the NBTIs-IN-4 Safety Data Sheet, which is considered a suitable proxy.
| Hazard Category | GHS Classification | Precautionary Statement Reference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
| Disposal | - | P501: Dispose of contents/ container to an approved waste disposal plant[1] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, building trust and ensuring that your valuable research does not come at the cost of personal or ecological well-being. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling NBTIs-IN-5
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling NBTIs-IN-5, a novel bacterial topoisomerase inhibitor (NBTI). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document leverages data from the closely related compound, NBTIs-IN-4, to provide robust safety protocols.
Personal Protective Equipment (PPE) and Safety Protocols
When working with this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE and safety measures to minimize exposure and ensure safe handling.
| Equipment/Protocol | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes or aerosols. |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent skin contact with the compound. |
| Body Protection | Impervious clothing, such as a lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator. | To be used in areas with inadequate ventilation or when aerosol formation is possible. |
| Ventilation | Use in a well-ventilated area with appropriate exhaust. | To minimize inhalation of dust or aerosols. |
| Hygiene | Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. | To prevent accidental ingestion or contamination. |
| Emergency Equipment | Accessible safety shower and eye wash station. | To provide immediate decontamination in case of exposure. |
Procedural Guidance: From Handling to Disposal
Adherence to standardized procedures is crucial for the safe and effective use of this compound in a laboratory setting. The following workflow outlines the key steps from initial handling to final disposal.
Stock solutions of antibiotics are considered hazardous chemical waste and should be collected in an approved container for chemical waste and disposed of following institutional guidelines.[1]
Emergency Response: Managing Spills
In the event of a spill, a swift and organized response is critical to contain the substance and mitigate any potential hazards. The following diagram outlines the logical workflow for handling a spill of this compound.
According to the safety data sheet for the related compound NBTIs-IN-4, precautionary measures for accidental release include avoiding dust formation and ensuring adequate ventilation.[2] It is also advised to prevent the product from entering drains.[2]
By implementing these safety protocols and operational plans, research professionals can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
